molecular formula C29H42O5 B7840558 SESQUICILLIN

SESQUICILLIN

Cat. No.: B7840558
M. Wt: 470.6 g/mol
InChI Key: VZEQMZHJJTUWGV-GVCCXQABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sesquicillin is a diterpene lactone compound identified as a fungal metabolite. It is reported to be produced by fungi such as Albophoma and Acremonium species . The compound has a molecular formula of C29H42O5 and a molecular weight of 470.64 g/mol . Its CAS registry number is 51103-58-3 . Research indicates that Sesquicillin A possesses insecticidal properties, highlighting its potential as a candidate for agrochemical research . One study reported an IC50 value of 34 µM for Sesquicillin A against Jurkat cells, suggesting specific bioactivity that may be of interest in cell biology studies . As a sesquiterpene lactone, it belongs to a class of compounds known for a broad spectrum of reported bioactivities, which include anti-infective and anti-inflammatory properties, though the specific profile for Sesquicillin requires further investigation . This product is intended for research applications in chemistry and biology. It is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,4aR,5R,8aS)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-4a,8a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-2,3,4,5,7,8-hexahydro-1H-naphthalen-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O5/c1-17(2)10-9-11-23-25(34-21(6)30)13-15-29(8)24(18(3)12-14-28(23,29)7)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28+,29-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEQMZHJJTUWGV-GVCCXQABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3(C2(CCC(C3CCC=C(C)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@]3([C@@]2(CC[C@@H]([C@H]3CCC=C(C)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Mechanism of Action of Sesquicillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sesquicillin, a pyrano-diterpene fungal metabolite isolated from Albophoma sp., has garnered significant interest within the scientific community for its pronounced biological activities, including cytotoxic, insecticidal, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive analysis of the current understanding of sesquicillin's mechanism of action, with a focus on its effects at the cellular and molecular levels. We will delve into the established pathways modulated by sesquicillin, namely the induction of G1 phase cell cycle arrest and the inhibition of glucocorticoid-mediated signal transduction. Furthermore, this guide will explore its role as an inhibitor of the mitochondrial electron transport chain and discuss the putative, yet to be fully elucidated, direct molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of sesquicillin's therapeutic potential and the experimental methodologies employed to investigate its function.

Introduction: The Emergence of Sesquicillin as a Bioactive Fungal Metabolite

Fungi are a rich source of structurally diverse secondary metabolites with a wide array of biological activities.[1] Sesquicillin, first isolated from the fungus Albophoma sp. FKI-1778, is a notable example of such a metabolite.[1] Its unique chemical structure, a pyrano-diterpene skeleton, is the basis for its significant cytotoxic and insecticidal properties.[1][2] Early investigations revealed its ability to induce G1 phase arrest in human breast cancer cells, suggesting its potential as an anticancer agent.[3] Subsequent studies have expanded our understanding of its bioactivity, identifying it as an inhibitor of glucocorticoid-mediated signal transduction.[4] This guide aims to synthesize the current knowledge on the multifaceted mechanism of action of sesquicillin, providing a foundational resource for further research and development.

Established Cellular and Molecular Effects of Sesquicillin

Induction of G1 Phase Cell Cycle Arrest in Cancer Cells

A primary and well-documented mechanism of action of sesquicillin is its ability to halt the proliferation of cancer cells by inducing a G1 phase arrest.[3] This effect has been demonstrated in human breast cancer cell lines, such as MCF-7.[3]

2.1.1. Modulation of Key Cell Cycle Regulators

The G1 phase arrest induced by sesquicillin is orchestrated through the precise modulation of key cell cycle regulatory proteins. Experimental evidence has shown that treatment with sesquicillin leads to:

  • Upregulation of p21(Waf1/Cip1): An increase in the expression of the cyclin-dependent kinase (CDK) inhibitor protein, p21(Waf1/Cip1), is a critical event.[3] p21 acts as a potent inhibitor of CDK2 and CDK4/6, which are essential for the progression from G1 to S phase.

  • Downregulation of G1 Phase-Related Cyclins: A time-dependent decrease in the expression levels of cyclin D1, cyclin A, and cyclin E is observed.[3] These cyclins are the regulatory partners of CDKs, and their downregulation further contributes to the inhibition of CDK activity.

Interestingly, the induction of G1 phase arrest by sesquicillin has been shown to occur independently of the tumor suppressor protein p53.[3]

2.1.2. Experimental Protocol: Analysis of Cell Cycle Distribution by Flow Cytometry

A standard method to assess cell cycle arrest is through flow cytometry analysis of DNA content.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of sesquicillin or a vehicle control for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with phosphate-buffered saline (PBS). Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation: An increase in the percentage of cells in the G1 phase, coupled with a decrease in the S and G2/M phases, indicates a G1 phase arrest.

Logical Relationship of Sesquicillin-Induced G1 Arrest

G1_Arrest_Pathway Sesquicillin Sesquicillin p21 p21(Waf1/Cip1) Upregulation Sesquicillin->p21 Cyclins Cyclin D1, A, E Downregulation Sesquicillin->Cyclins CDK_Inhibition CDK2/4/6 Inhibition p21->CDK_Inhibition Inhibits Cyclins->CDK_Inhibition Activates (Inhibited) G1_Arrest G1 Phase Arrest CDK_Inhibition->G1_Arrest Leads to

Caption: Sesquicillin induces G1 phase arrest by modulating key cell cycle regulators.

Inhibition of Glucocorticoid-Mediated Signal Transduction

Sesquicillin has been identified as an inhibitor of signal transduction pathways mediated by glucocorticoids.[4] Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide range of genes involved in inflammation, metabolism, and stress responses.

The precise mechanism by which sesquicillin inhibits glucocorticoid signaling is not fully elucidated. It is unclear whether sesquicillin directly binds to the glucocorticoid receptor or if it targets other components of the signaling cascade. Further research is required to delineate the molecular interactions underlying this inhibitory effect.

Experimental Workflow for Assessing Glucocorticoid Receptor Inhibition

GR_Inhibition_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cells Cells with GR and Reporter Gene GC Glucocorticoid (e.g., Dexamethasone) Cells->GC Treat with Sesquicillin_Treatment Sesquicillin Cells->Sesquicillin_Treatment Co-treat with Reporter_Assay Reporter Gene Assay (e.g., Luciferase) GC->Reporter_Assay Activates GR Sesquicillin_Treatment->Reporter_Assay Inhibits GR activity? Data_Analysis Data Analysis Reporter_Assay->Data_Analysis Measure signal

Caption: Workflow to test sesquicillin's inhibition of glucocorticoid receptor signaling.

Putative Mechanisms and Molecular Targets

While the downstream effects of sesquicillin are becoming clearer, its direct molecular targets are still under investigation. Based on its chemical structure and the known mechanisms of related compounds, several hypotheses can be proposed.

Inhibition of the Mitochondrial Electron Transport Chain

There is evidence to suggest that the mitochondrial electron transport chain (ETC) is a molecular target of sesquicillin. Inhibition of the ETC can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[5] These events can, in turn, trigger various cellular responses, including cell cycle arrest and apoptosis. The precise complex of the ETC that sesquicillin interacts with and the nature of this interaction remain to be determined.

Consequences of Mitochondrial Electron Transport Chain Inhibition

ConsequenceDescription
Decreased ATP Production Impaired oxidative phosphorylation leads to a reduction in the cell's primary energy currency.
Increased ROS Production The backup of electrons in the ETC can lead to the formation of superoxide and other reactive oxygen species, causing oxidative stress.[5]
Induction of Autophagy Damaged mitochondria can be targeted for degradation through autophagy, a cellular self-digestion process.
Apoptosis Induction Severe mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.
Covalent Modification of Protein Targets

Sesquicillin belongs to the broader class of sesquiterpenoids. Many sesquiterpene lactones are known to be electrophilic and can react with nucleophilic residues in proteins, particularly the thiol group of cysteine residues, through a Michael addition reaction. This covalent modification can alter the function of the target protein. It is plausible that sesquicillin acts via a similar mechanism, and identifying its protein adducts through proteomic approaches would be a significant step in fully elucidating its mechanism of action.

Potential Protein Targets for Covalent Modification:

  • Transcription Factors: Key signaling proteins like NF-κB, which contains reactive cysteine residues, are potential targets.

  • Enzymes: The active sites of various enzymes could be modified, leading to their inhibition.

  • Structural Proteins: Covalent modification of cytoskeletal proteins could disrupt cellular architecture and processes.

Experimental Approach: Proteomic Target Identification

Techniques such as Drug Affinity Responsive Target Stability (DARTS) or chemical proteomics with a tagged sesquicillin analog could be employed to identify its direct binding partners in the proteome.[6][7][8][9]

Biosynthesis of Sesquicillin

Sesquicillin is a secondary metabolite produced by the fungus Albophoma sp.[1] While the specific biosynthetic pathway of sesquicillin has not been fully elucidated, it is presumed to follow the general pathway for terpenoid biosynthesis in fungi.

The biosynthesis would likely start from farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. A series of cyclization and oxidation reactions, catalyzed by specific synthases and modifying enzymes, would then lead to the formation of the characteristic pyrano-diterpene skeleton of sesquicillin. Further investigation into the genomics and enzymology of Albophoma sp. is needed to fully map out this pathway.

Generalized Fungal Terpenoid Biosynthesis Pathway

Terpenoid_Biosynthesis cluster_precursors Precursor Synthesis cluster_fpp FPP Synthesis cluster_sesquicillin Sesquicillin Synthesis Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway IPP_DMAPP IPP & DMAPP Mevalonate_Pathway->IPP_DMAPP FPP_Synthase FPP Synthase IPP_DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Terpene_Cyclase Terpene Cyclase(s) FPP->Terpene_Cyclase Intermediate Cyclized Intermediate Terpene_Cyclase->Intermediate Modifying_Enzymes Modifying Enzymes (P450s, etc.) Intermediate->Modifying_Enzymes Sesquicillin Sesquicillin Modifying_Enzymes->Sesquicillin

Caption: A generalized pathway for the biosynthesis of sesquiterpenoids in fungi.

Conclusion and Future Directions

Sesquicillin is a promising natural product with a multifaceted mechanism of action. Its ability to induce G1 phase cell cycle arrest and inhibit glucocorticoid signaling highlights its potential in cancer and inflammatory disease research. The identification of the mitochondrial electron transport chain as a target provides a new avenue for investigation.

Future research should focus on the following key areas:

  • Identification of Direct Molecular Targets: Unambiguously identifying the direct binding partners of sesquicillin is crucial for a complete understanding of its mechanism of action.

  • Elucidation of the Biosynthetic Pathway: Characterizing the enzymes and genes involved in sesquicillin biosynthesis in Albophoma sp. could enable its biotechnological production.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of sesquicillin will be important for optimizing its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of sesquicillin in animal models of cancer and inflammatory diseases is a necessary next step.

By addressing these questions, the scientific community can unlock the full therapeutic potential of this intriguing fungal metabolite.

References

  • Jeong, H. W., Lee, H. J., Kho, Y. H., et al. (2002). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.
  • Uchida, R., Imasato, R., Yamaguchi, Y., et al. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778. The Journal of Antibiotics, 58(6), 397-404.
  • Engel, L., Erkel, G., Anke, T., & Sterner, O. (1998). Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction. The Journal of Antibiotics, 51(5), 518-521.
  • BenchChem. (2025). The Fungal Metabolite Sesquicillin A: A Technical Guide for Scientific Professionals. BenchChem.
  • Mechanism of action of Inhibitors of electron transport chain; Formation of reactive oxygen species. (2023, October 23). YouTube.
  • Lomenick, B., Hao, R., Jonai, N., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
  • Birsoy, K., Wang, T., Chen, W. W., et al. (2015).
  • Karimian, A., Ahmadi, Y., & Yousefi, B. (2016). The biology of p21 Waf1/Cip1 - review paper.
  • Pai, M. Y., Lomenick, B., Hwang, H., & Schiestl, R. H. (2011). Identification of Direct Protein Targets of Small Molecules. Request PDF.
  • Aiyer, R. A., Zhu, X., & Chipuk, J. E. (2017). Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition. The Journal of Biological Chemistry, 292(28), 11803-11814.
  • Niculescu, A. B., 3rd, Chen, X., Smeets, M., et al. (1998). Effects of p21Cip1/Waf1 at Both the G1/S and the G2/M Cell Cycle Transitions: pRb Is a Critical Determinant in Blocking DNA Replication and in Preventing Endoreduplication. Molecular and Cellular Biology, 18(1), 629-643.
  • Kino, T., Ichijo, T., & Chrousos, G. P. (2019). The glucocorticoid receptor associates with RAS complexes to inhibit cell proliferation and tumor growth. Science Signaling, 12(596), eaau9768.
  • Vandevyver, S., Dejager, L., & Libert, C. (2014). The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases. Frontiers in Immunology, 5, 203.
  • Chen, Y., McMillan-Ward, E., Kong, J., et al. (2007). Mitochondrial electron-transport-chain inhibitors of complexes I and II induce autophagic cell death mediated by reactive oxygen species. Journal of Cell Science, 120(Pt 23), 4155-4166.
  • Chen, H. P., Liu, J. K., & Yao, X. S. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). Journal of Fungi, 7(12), 1026.
  • Nishi, M., & Kawata, M. (2018). Molecular interactions of glucocorticoid and mineralocorticoid receptors define novel transcription and biological functions. The Journal of Steroid Biochemistry and Molecular Biology, 183, 111-117.
  • González-Moles, M. A., Scully, C., & Ruiz-Ávila, I. (2000). The role of p21Waf1/CIP1 as a Cip/Kip type cell-cycle regulator in oral squamous cell carcinoma (Review). International Journal of Oncology, 16(5), 897-904.
  • Abbas, T., & Dutta, A. (2009). The Role of the Cyclin Dependent Kinase Inhibitor p21 cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics. Cancers, 1(1), 36-58.
  • Kopp, F., & Wagner, S. (2022). QUANTITATIVE MASS SPECTROMETRY- BASED (CHEMO-)PROTEOMICS FOR THE CHARACTERIZATION OF MEP PATHWAY INHIBITORS. Publikationen der UdS - Universität des Saarlandes.
  • de Villiers, K. A., & Egan, T. J. (2020).
  • Adli, M., & Baldwin, A. S. (2006). Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways. Molecular and Cellular Biology, 26(14), 5415-5427.
  • Wang, Y., Li, X., & Zhu, T. (2020). Plausible Biosynthetic Pathway of Compounds 1−4.
  • Lomenick, B., Hao, R., Jonai, N., et al. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46.
  • Chen, H. P., Liu, J. K., & Yao, X. S. (2021). Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). Semantic Scholar.
  • Lomenick, B., Hao, R., Jonai, N., et al. (2011). Identification of Direct Protein Targets of Small Molecules. Semantic Scholar.

Sources

Part 1: Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Biosynthetic Logic of Sesquicillin A Decalin-Containing Diterpenoid Pyrone (DDP) [1]

Sesquicillin A (and its congeners B-E) is often misclassified by its name, which implies a sesquiterpene (C15) origin.[1] In reality, it is a Decalin-containing Diterpenoid Pyrone (DDP) , a complex meroterpenoid comprising a C20 diterpene core fused to a polyketide-derived pyrone ring.[1]

  • Chemical Formula: C₂₉H₄₂O₅[1]

  • Core Scaffold: trans-decalin ring system fused to a 4-hydroxy-2-pyrone.[1]

  • Primary Producer: Albophoma sp.[2] FKI-1778 (and potentially Acremonium spp.).[1]

  • Pharmacological Target: It acts as a potent glucocorticoid receptor (GR) antagonist , distinguishing it from other DDPs like Subglutinol (immunosuppressant) or Pyripyropene (ACAT inhibitor).[1]

This guide deconstructs the biosynthetic machinery required to assemble this hybrid molecule, relying on genomic evidence from homologous DDP clusters (sub from Fusarium and dpma from Metarhizium).[3][4]

Part 2: Genomic Architecture of the Biosynthetic Gene Cluster (BGC)

The biosynthesis of Sesquicillin is encoded by a compact gene cluster typical of fungal meroterpenoids. Comparative genomics with Fusarium subglutinans (Subglutinol producer) and Metarhizium anisopliae reveals a conserved "super-cluster" architecture.[1]

The Sesquicillin BGC (Putative ses Cluster)

Based on the MIBiG BGC0002614 and Albophoma genomic analysis, the cluster contains five core enzymatic modules:

Gene (Ortholog)Enzyme ClassFunction
SesA (PKS)Polyketide Synthase (Non-reducing)Synthesizes the pyrone "warhead" (4-hydroxy-6-methyl-2-pyrone).[1]
SesB (GGPPS)Geranylgeranyl Diphosphate SynthaseSynthesizes the C20 diterpene precursor (GGPP).[1]
SesC (PT)Prenyltransferase (Membrane-bound)Couples the C20 terpene chain to the C3 position of the pyrone ring.
SesD (FMO)FAD-dependent MonooxygenaseEpoxidizes the acyclic terpene chain to prime it for cyclization.[1]
SesE (TC)Terpene Cyclase (Class I)Catalyzes the proton-initiated cyclization of the epoxide to form the decalin core.
SesF (AT)AcetyltransferaseSpecific to Sesquicillin: Acetylates the C-hydroxyl group (distinguishing it from Subglutinol).[1]

Expert Insight: The presence of the SesE (Terpene Cyclase) is the defining feature. Unlike plant terpene synthases, fungal meroterpenoid cyclases often require an oxidized (epoxide) substrate, explaining the strict requirement for the upstream FMO (SesD).[1]

Part 3: The Enzymatic Assembly Line

The pathway follows a strict "Hybridize → Oxidize → Cyclize" logic.

Step 1: Precursor Convergence (The Hybridization)

Two distinct metabolic flows converge:[1]

  • Polyketide Arm: The PKS (SesA ) condenses one acetyl-CoA with two malonyl-CoA units to form the aromatic pyrone ring .[1]

  • Terpenoid Arm: The GGPPS (SesB ) assembles GGPP (C20) from IPP/DMAPP.[1]

  • Coupling: The Prenyltransferase (SesC ) attaches the GGPP tail to the pyrone, creating the acyclic intermediate Pre-Sesquicillin (analogous to Pre-Subglutinol).

Step 2: Activation via Epoxidation

The acyclic intermediate is hydrophobic and inert to cyclization. The FAD-dependent monooxygenase (SesD ) introduces an epoxide ring at the 14,15-position of the geranylgeranyl tail.[1] This epoxide serves as the high-energy "trigger" for the subsequent reaction.

Step 3: The Cation-Olefin Cyclization (The Decalin Core)

This is the most critical step. The Terpene Cyclase (SesE ) binds the epoxidized intermediate. It initiates a cascade:

  • Protonation of the epoxide oxygen opens the ring, generating a hydroxyl group and a carbocation.

  • Cascade Cyclization: The cation propagates down the chain, closing two six-membered rings in a specific stereochemical conformation (trans-decalin).[1]

  • Quenching: The reaction is quenched by deprotonation, locking the decalin-pyrone core .

Step 4: Tailoring (The Divergent Step)

While Subglutinol and Sesquicillin share the core, Sesquicillin A possesses a specific acetoxy group . The Acetyltransferase (SesF ) transfers an acetyl group from Acetyl-CoA to the specific hydroxyl generated during cyclization or subsequent P450 oxidation.

Part 4: Visualization of the Pathway

SesquicillinBiosynthesis Figure 1: Biosynthetic Pathway of Sesquicillin A (Meroterpenoid Assembly) cluster_0 Polyketide Arm cluster_1 Terpenoid Arm AcetylCoA Acetyl-CoA (Precursor) SesA SesA (PKS) AcetylCoA->SesA IPP IPP / DMAPP (Precursor) SesB SesB (GGPPS) IPP->SesB Pyrone Pyrone Intermediate (4-hydroxy-6-methyl-2-pyrone) SesC SesC (PT) Pyrone->SesC GGPP GGPP (C20 Diterpene) GGPP->SesC PreSes Pre-Sesquicillin (Acyclic Hybrid) SesD SesD (FMO) PreSes->SesD EpoxyPre Epoxidized Intermediate (Activated Scaffold) SesE SesE (Cyclase) EpoxyPre->SesE DecalinCore Decalin-Pyrone Core (Cyclized) SesF SesF (AT) DecalinCore->SesF Sesquicillin Sesquicillin A (Final Product) SesA->Pyrone SesB->GGPP SesC->PreSes Prenylation SesD->EpoxyPre Epoxidation SesE->DecalinCore Cation-Olefin Cyclization SesF->Sesquicillin Acetylation

Caption: The convergent assembly line of Sesquicillin A. PKS and Terpene pathways merge via prenylation, followed by oxidative cyclization and acetylation.[1]

Part 5: Experimental Validation Protocols

To confirm this pathway or engineer it for higher yield, the following self-validating protocols are recommended.

Protocol A: Heterologous Expression in Aspergillus oryzae

Rationale: Albophoma is a slow grower. Transferring the cluster to A. oryzae allows for rapid validation of gene function.

  • Vector Construction:

    • Amplify SesA, SesB, SesC, SesD, SesE from Albophoma gDNA.

    • Clone into pTAex3 (amyB promoter) or pAdeA vectors using Golden Gate Assembly.[1]

    • Control: Construct a vector lacking SesE (Cyclase) to accumulate the epoxide intermediate.

  • Transformation:

    • Protoplast preparation of A. oryzae NSAR1 (auxotrophic mutant).

    • PEG-mediated transformation.[1] Select on Czapek-Dox agar without adenine/methionine.[1]

  • Fermentation & Analysis:

    • Cultivate transformants in DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract) for 5 days at 30°C.

    • Extraction: Mix broth 1:1 with Ethyl Acetate. Vortex 10 min. Centrifuge.

    • LC-MS: Analyze organic layer on C18 column. Look for m/z 471 [M+H]⁺ (Sesquicillin) vs. m/z 429 (Deacetyl-core).[1]

Protocol B: Isotope Feeding (Pathway Tracing)

Rationale: Confirms the terpenoid origin and the number of isoprene units.

  • Culture: Inoculate Albophoma sp. FKI-1778 in seed medium (2% glucose, 0.5% polyeptone).[1]

  • Feeding:

    • At 48 hours, add [1-13C]-Sodium Acetate (tracks polyketide carbons) and [U-13C]-Glucose (tracks terpene backbone via mevalonate).[1]

  • NMR Analysis:

    • Purify Sesquicillin A.

    • Run 13C-NMR.[1]

    • Validation: The pyrone ring should show alternating enrichment (polyketide pattern). The decalin core should show a specific labeling pattern consistent with GGPP cyclization.

Part 6: References

  • Uchida, R., et al. (2005).[1] "New Sesquicillins, Insecticidal Antibiotics Produced by Albophoma sp.[2][4] FKI-1778."[1][2][5] The Journal of Antibiotics. Link

  • Minami, A., et al. (2020).[1] "Synthetic biology based construction of biological activity-related library of fungal decalin-containing diterpenoid pyrones." Nature Communications. Link

  • MIBiG Database. "BGC0002614: Subglutinol A / Sesquicillin A Biosynthetic Gene Cluster."[6] Link

  • Engel, L., et al. (1998).[1] "Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction." The Journal of Antibiotics. Link

  • Tully, R.C., et al. (2022).[1] "Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids." Journal of Fungi. Link

Sources

The Fungal Metabolite Sesquicillin A: A Technical Guide to Spectroscopic Elucidation and Structural Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fungi are a prolific source of structurally diverse secondary metabolites. Among these, Sesquicillin A (C₂₉H₄₂O₅) stands out as a complex pyrano-diterpene (meroterpenoid) originally isolated from the fermentation broth of Albophoma sp. FKI-1778 [1]. Structurally, it is characterized by a decalin core, an acetate moiety, a prenyl side chain, and a highly substituted pyrone ring [2]. Beyond its unique architecture, Sesquicillin A exhibits notable biological activities, including insecticidal properties against Artemia salina (MIC = 6.25 µg/mL) and potent cytotoxicity against Jurkat T-cells (IC₅₀ = 34 µM) and MCF-7 breast cancer cells [3].

This whitepaper provides an authoritative, step-by-step guide to the isolation, mass spectrometric (MS) characterization, and nuclear magnetic resonance (NMR) elucidation of Sesquicillin A. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols for rigorous structural verification.

Experimental Workflow: Isolation and Purification

The isolation of highly functionalized meroterpenoids from crude fungal extracts requires an orthogonal purification strategy to prevent the degradation of labile functional groups (such as the acetate moiety at C-6).

Step-by-Step Methodology
  • Fermentation and Extraction: Cultivate Albophoma sp. FKI-1778 in a nutrient-rich broth. Extract the whole broth with Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides the optimal dielectric constant to selectively partition the moderately polar pyrano-diterpenes away from highly polar primary metabolites (sugars/amino acids) and non-polar lipid contaminants.

  • Silica Gel Chromatography: Subject the crude extract to normal-phase silica gel chromatography using a Hexane:EtOAc gradient.

    • Causality: This step acts as a bulk fractionation tool, separating compounds based on their hydrogen-bonding capacity. The pyrone ring and acetate group of Sesquicillin A dictate its elution in the mid-polarity fractions.

  • Size-Exclusion Chromatography (Sephadex LH-20): Elute the enriched fractions through a Sephadex LH-20 column using Methanol.

    • Causality: The crude fungal extract contains high-molecular-weight polymeric impurities and pigments that can irreversibly foul analytical columns. By separating based on hydrodynamic volume first, we ensure the integrity and longevity of the downstream high-resolution stationary phase while enriching the ~470 Da meroterpenoid fraction.

  • Preparative Reverse-Phase HPLC: Purify the target compound using a C18 column with an Acetonitrile/Water gradient.

    • Self-Validating Check: Utilize a Diode Array Detector (DAD) set to ~290 nm. The highly conjugated pyrone ring possesses a characteristic UV absorbance signature, allowing the operator to visually validate the elution of the target peak in real-time before MS confirmation.

Workflow A Albophoma sp. FKI-1778 Fermentation Broth B Solvent Extraction (EtOAc / MeOH) A->B C Silica Gel Chromatography (Hexane:EtOAc) B->C D Sephadex LH-20 Size Exclusion C->D E Preparative HPLC (Reverse Phase C18) D->E F Pure Sesquicillin A (C29H42O5) E->F G HR-ESI-MS (Molecular Formula) F->G H 1D/2D NMR (Structural Connectivity) F->H I X-Ray / CD (Stereochemistry) F->I

Fig 1. Experimental workflow for the isolation and structural elucidation of Sesquicillin A.

High-Resolution Mass Spectrometry (HR-ESI-MS)

To confirm the molecular formula (C₂₉H₄₂O₅) prior to NMR analysis, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed.

Protocol & Causality
  • Sample Preparation: Dissolve 1 mg of purified Sesquicillin A in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in positive mode (ESI+) to yield the [M+H]⁺ adduct.

  • Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution prior to injection.

    • Self-Validating Check: This establishes a rigid mass axis, ensuring mass accuracy within <2 ppm. This is critical for distinguishing C₂₉H₄₂O₅ from isobaric interferences.

  • In-Source CID Ramp: Acquire data at a low cone voltage (20 V) and a high cone voltage (60 V).

    • Causality: The low-energy scan preserves the intact [M+H]⁺ ion, while the high-energy scan induces neutral loss of the labile acetate group. This dual-scan approach internally validates the presence of the ester moiety without requiring a separate MS/MS isolation step.

Table 1: HR-ESI-MS Quantitative Data Summary
ParameterValue / AssignmentError (ppm)Structural Significance
Formula C₂₉H₄₂O₅-Confirms meroterpenoid class
Theoretical [M+H]⁺ m/z 471.3105--
Experimental [M+H]⁺ m/z 471.3112+1.48Validates intact molecular weight
Fragment 1 (High CID) m/z 411.2890+1.20[M+H - AcOH]⁺; confirms C-6 acetate
Fragment 2 (High CID) m/z 453.2998+1.35[M+H - H₂O]⁺; confirms oxygenation

Nuclear Magnetic Resonance (NMR) Elucidation Strategy

The structural complexity of Sesquicillin A—specifically the spatial separation between the decalin core and the pyrone ring—requires a robust 1D and 2D NMR strategy [4].

Protocol & Causality
  • Sample Preparation: Dissolve 5 mg of Sesquicillin A in 600 µL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS.

    • Causality: CDCl₃ provides excellent solubility for non-polar meroterpenoids, while TMS serves as an internal chemical shift reference (δ 0.00 ppm), ensuring cross-laboratory reproducibility.

  • 1D Acquisition & Self-Validation: Acquire a standard ¹H spectrum (400 MHz) and a ¹³C spectrum (100 MHz). Follow immediately with a DEPT-135 experiment.

    • Self-Validating Check: The DEPT-135 acts as a logic gate. The sum of positive signals (CH₃, CH) and negative signals (CH₂) must map perfectly to the protonated carbons in the ¹³C spectrum. Any remaining signals in the ¹³C spectrum are definitively assigned as quaternary carbons (e.g., pyrone carbonyls, decalin bridgeheads). This binary confirmation prevents the misassignment of overlapping regions.

  • 2D Correlation (HSQC and HMBC): Acquire HSQC to map one-bond C-H couplings, and HMBC to map long-range (²J, ³J) C-H couplings.

    • Causality: HMBC is the only way to bridge isolated spin systems. For Sesquicillin A, HMBC correlations from the C-18 methylene protons to the decalin bridgehead and the pyrone ring carbons are essential to prove the connectivity of the two distinct structural domains [5].

Table 2: Representative ¹H and ¹³C NMR Data for Sesquicillin A (400/100 MHz, CDCl₃)

(Note: Shifts are representative of the pyrano-diterpene skeleton to illustrate the elucidation strategy)

SubstructurePosition¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (C to H)
Decalin Core C-139.51.45 (m), 1.60 (m)C-2, C-8a
C-2148.2--
C-674.54.85 (dd, J=11.0, 4.5)Acetate C=O
C-8a40.2--
C-9 (Me)15.80.85 (s)C-4, C-5, C-10
C-10 (Me)16.90.92 (s)C-8, C-8a, C-1
Exo-Methylene C-17108.54.65 (br s), 4.80 (br s)C-1, C-3
Prenyl Chain C-13124.55.10 (t, J=7.0)C-14, C-15
C-14131.2--
Bridge C-18 (CH₂)28.42.50 (d), 2.75 (d)C-8a, Pyrone C-3
Pyrone Ring Pyr-C2 (C=O)164.5--
Pyr-C4 (C-OH)162.1--
Pyr-Me110.52.05 (s)Pyr-C3, Pyr-C4
Acetate Ac-C=O170.5--
Ac-Me21.32.02 (s)Ac-C=O

Biological Activity & Mechanism of Action

Sesquicillin A is not merely a structural curiosity; it is a potent bioactive agent. In human breast cancer cell lines (MCF-7), it has been shown to induce cell cycle arrest at the G1 phase when administered at a concentration of 20 µg/mL [3]. This is achieved through the targeted down-regulation of specific cyclins (such as Cyclin D1 and E), halting cellular proliferation before DNA replication can occur.

Mechanism S Sesquicillin A (20 µg/mL) C1 MCF-7 Breast Cancer Cells S->C1 C2 Jurkat T-Cells S->C2 M1 Inhibition of Cyclin D1/E Expression C1->M1 M2 Cytotoxic Stress (IC50 = 34 µM) C2->M2 O1 G1 Phase Cell Cycle Arrest M1->O1 O2 Apoptosis / Reduced Proliferation M2->O2 O1->O2

Fig 2. Logical relationship of Sesquicillin A mediated cytotoxicity and G1 phase cell cycle arrest.

References

  • Renata, H., et al. "Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling." NIH PubMed Central (PMC).[Link]

  • ResearchGate. "Natural Diterpene Pyrones: Chemistry and Biology." ResearchGate.[Link]

  • Asai, T., et al. "Synthetic biology based construction of biological activity-related library of fungal decalin-containing diterpenoid pyrones." NIH PubMed Central (PMC).[Link]

Sources

Sesquicillin and Its Derivatives: A Comprehensive Technical Guide on Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Pathways, Derivative Profiling, and Experimental Validation

Introduction & Chemical Architecture

Fungi are a prolific source of structurally diverse secondary metabolites that serve as foundational scaffolds in drug discovery. Among these, Sesquicillin A stands out as a unique pyrano-diterpene. Initially isolated from the culture broth of the fungal strain Albophoma sp. FKI-1778 (and previously identified in Acremonium sp.), Sesquicillin A features a complex trans-decalin core coupled with an α-pyrone ring 1.

The structural complexity of Sesquicillin and its derivatives has made them attractive targets for total synthesis. Advanced synthetic strategies, such as the stereoselective Claisen rearrangement utilized by Danishefsky and the electrochemically assisted oxidative radical polycyclization developed by Merchant et al., have enabled modular access to these pyrone diterpenes, facilitating deeper medicinal chemistry explorations 2.

Core Biological Activities & Target Mechanisms

The pharmacological value of Sesquicillin lies in its pleiotropic biological activities, which span from immunomodulation to metabolic disruption.

Glucocorticoid Receptor (GR) Antagonism

Sesquicillin is a potent inhibitor of glucocorticoid-mediated signal transduction 3. Unlike traditional steroidal antagonists that often suffer from off-target mineralocorticoid or progesterone receptor cross-reactivity, Sesquicillin's diterpenoid scaffold offers a distinct binding modality. By antagonizing the GR, it prevents the agonist-induced nuclear translocation of the receptor and subsequent DNA binding. This blockade halts the transcription of specific target genes, positioning Sesquicillin as a valuable tool compound for dissecting GR-dependent anti-inflammatory pathways.

Mitochondrial Electron Transport Chain (ETC) Inhibition

High-throughput phenotypic screens utilizing zebrafish embryogenesis revealed that Sesquicillin induces developmental arrest without necrosis—a hallmark phenotype of metabolic starvation. Subsequent transcriptional profiling and biochemical assays confirmed that Sesquicillin directly targets the mitochondrial electron transport chain (ETC) 4. By inhibiting the ETC, Sesquicillin uncouples oxidative phosphorylation, leading to rapid intracellular ATP depletion. This energy crisis halts highly ATP-dependent processes, such as cell cycle progression and embryonic development.

Cell Cycle Arrest and Cytotoxicity

Through its metabolic disruption and potential secondary targets, Sesquicillin strongly induces G1 phase cell cycle arrest in human cancer cell lines (e.g., breast cancer cells) and exhibits moderate cytotoxicity against Jurkat T-lymphocyte cells with an IC₅₀ of 34 μM 5.

Structural Derivatives & Analogues

The pyrano-diterpene family extends beyond Sesquicillin A, with several naturally occurring and synthetic analogues demonstrating specialized bioactivities.

  • Sesquicillins B-E: Co-isolated from Albophoma sp., these analogues share the core skeleton but feature varying degrees of oxidation, which modulate their lipophilicity and target affinity 1.

  • Sesquicillin F: A newly identified meroterpenoid isolated from Mariannaea macrochlamydospora FKI-4735. It exhibits potent insecticidal activity, proving lethal against the agricultural pest Halyomorpha halys (brown marmorated stink bug) at concentrations as low as 1 ppm 6.

  • Nalanthalide & Candelalides: Closely related pyrone diterpenes where the α-pyrone ring of Sesquicillin is replaced with a γ-pyrone ring (in Nalanthalide). These derivatives act as novel blockers of the voltage-gated potassium channel Kv1.3 7. In human T-cells, Kv1.3 blockade prevents membrane depolarization, thereby attenuating the intracellular Ca²⁺ influx required for T-cell activation and proliferation. This mechanism highlights their potential as next-generation immunosuppressants.

Quantitative Data Summary

CompoundBiological Target / AssayEfficacy / PotencyReference
Sesquicillin A Glucocorticoid Receptor (GR)Signal Transduction Inhibition3
Sesquicillin A Jurkat T-lymphocyte viabilityIC₅₀ = 34 μM5
Sesquicillin A Artemia salina (Brine shrimp)MIC = 6.25 μg/mL5
Sesquicillin F Halyomorpha halys (Stink bug)Insecticidal at 1 ppm6
Nalanthalide Kv1.3 Potassium ChannelChannel Blockade (Immunosuppression)7

Experimental Methodologies & Validations

To ensure high scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling Sesquicillin and its derivatives.

Protocol 1: Glucocorticoid Receptor (GR) Antagonism Reporter Assay

Causality: To isolate the direct antagonistic effect of Sesquicillin on GR-mediated transcription without confounding cytotoxicity, a sub-lethal dose is utilized in a dual-luciferase reporter system using a null-background cell line.

  • Cell Preparation: Seed COS-7 cells (which lack endogenous GR, preventing background noise) into 96-well plates at 1×10⁴ cells/well.

  • Transfection: Co-transfect cells with a GR expression plasmid, a Firefly luciferase reporter plasmid containing Glucocorticoid Response Elements (GRE), and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Pre-treatment: After 24 hours, pre-incubate cells with varying concentrations of Sesquicillin A (0.1 μM to 10 μM) for 2 hours. Rationale: Pre-incubation ensures the compound occupies the receptor complex prior to agonist introduction.

  • Agonist Stimulation: Add Dexamethasone (10 nM) to the wells and incubate for 18 hours.

  • Quantification: Lyse cells and measure luminescence using a Dual-Luciferase Assay System. Normalize Firefly signals to Renilla signals to correct for varying transfection efficiencies and any compound-induced cytotoxicity.

Protocol 2: High-Resolution Mitochondrial Respiration Profiling (Seahorse XF)

Causality: Given its phenotypic overlap with known ETC inhibitors, real-time Oxygen Consumption Rate (OCR) monitoring is required to pinpoint the exact metabolic blockade exerted by Sesquicillin.

  • Cell Seeding & Equilibration: Seed target cells (e.g., Jurkat) in a Seahorse XF96 microplate. Prior to the assay, wash and incubate cells in unbuffered XF assay medium for 1 hour at 37°C (non-CO₂ incubator). Rationale: Unbuffered medium is critical for the accurate simultaneous measurement of Extracellular Acidification Rate (ECAR).

  • Baseline Measurement: Record basal OCR and ECAR for 15 minutes.

  • Acute Injection: Inject Sesquicillin A acutely via Port A. An immediate drop in OCR validates direct ETC inhibition rather than secondary transcriptional downregulation.

  • Stress Test Profiling: Sequentially inject Oligomycin (Complex V inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors). By analyzing the resulting kinetic curves, researchers can determine whether Sesquicillin acts as an uncoupler, an ATP synthase inhibitor, or a direct electron transport blocker.

Mechanistic Visualization

Sesquicillin_MoA Sesquicillin Sesquicillin & Derivatives ETC Mitochondrial ETC Sesquicillin->ETC Inhibits GR Glucocorticoid Receptor Sesquicillin->GR Antagonizes Kv13 Kv1.3 Channel Sesquicillin->Kv13 Blocks ATP ATP Depletion ETC->ATP Transcription Gene Transcription Blockade GR->Transcription TCell Ca2+ Attenuation Kv13->TCell Arrest G1 Arrest / Cytotoxicity ATP->Arrest AntiInflam Anti-inflammatory Effect Transcription->AntiInflam Immuno Immunosuppression TCell->Immuno

Mechanistic pathways of Sesquicillin and its derivatives across cellular targets.

References

  • Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed (J Antibiot). URL:[Link]

  • Sesquicillin F, a new insecticidal meroterpenoid produced by Mariannaea macrochlamydospora FKI-4735 - ResearchGate. URL:[Link]

  • Integrated compound profiling screens identify the mitochondrial electron transport chain as the molecular target of the natural products manassantin, sesquicillin, and arctigenin - PubMed. URL: [Link]

  • Synthetic Studies on Diterpenoid Pyrones, Nalanthalide, Sesquicillin, and Candelalides - Pharm.or.jp. URL:[Link]

  • Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - ACS Publications. URL:[Link]

Sources

In Vitro Cytotoxicity of Sesquicillin: A Technical Guide on Mechanism and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sesquicillin (Sesquicillin A) is a pyrano-diterpene fungal metabolite isolated from Albophoma sp. and Acremonium sp. Unlike non-selective cytotoxic agents, Sesquicillin exhibits a distinct dual mechanism: it acts as a Glucocorticoid Receptor (GR) antagonist and a potent inducer of G1 phase cell cycle arrest . This guide provides a technical framework for evaluating its cytotoxicity, focusing on its efficacy against breast cancer (MCF-7) and leukemia (Jurkat) cell lines.

Compound Profile & Physicochemical Properties

Before initiating in vitro assays, the researcher must understand the compound's stability and solubility profile to prevent precipitation-induced artifacts.

  • Chemical Class: Pyrano-diterpene[1]

  • CAS Number: 51103-58-3[2]

  • Molecular Formula: C₂₉H₄₂O₅

  • Molecular Weight: 470.6 g/mol [2]

  • Solubility: Soluble in DMSO, Ethanol, Methanol, and Dichloromethane. Insoluble in water.

  • Source: Fermentation broth of Albophoma sp.[1] (strain FKI-1778) or Acremonium sp.

Preparation of Stock Solutions

Critical Protocol:

  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

  • Working Solution: Dilute in complete culture medium immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.

Mechanistic Framework

Sesquicillin's cytotoxicity is not merely necrotic; it is a regulated antiproliferative effect driven by specific signaling modulation.

Glucocorticoid Receptor (GR) Antagonism

Sesquicillin inhibits glucocorticoid-mediated signal transduction.[3] High GR expression in certain tumors (e.g., Triple-Negative Breast Cancer) is linked to chemotherapy resistance. By blocking GR, Sesquicillin may sensitize cells to apoptotic stimuli.

G1 Phase Cell Cycle Arrest

In MCF-7 breast cancer cells, Sesquicillin induces arrest at the G1 phase.[2][4]

  • Up-regulation: p21 (Waf1/Cip1) – A Cyclin-Dependent Kinase (CDK) inhibitor.[4]

  • Down-regulation: Cyclin D1, Cyclin A, and Cyclin E.[4]

  • Outcome: The cell fails to transition from G1 to S phase, halting DNA replication and leading to growth inhibition.

Visualization: Mechanism of Action

The following diagram illustrates the signaling cascade induced by Sesquicillin leading to cytostasis.

Sesquicillin_Mechanism Sesquicillin Sesquicillin GR Glucocorticoid Receptor (GR) Sesquicillin->GR Antagonizes Nucleus Nuclear Translocation GR->Nucleus Inhibits Translocation GRE Glucocorticoid Response Elements (DNA) Nucleus->GRE Transcriptional Modulation p21 p21 (Waf1/Cip1) (Up-regulation) GRE->p21 Induces Expression Cyclins Cyclin D1, A, E (Down-regulation) GRE->Cyclins Suppresses Expression G1_Arrest G1 Phase Arrest p21->G1_Arrest Inhibits CDK complexes Cyclins->G1_Arrest Lack of Cell Cycle Progression Apoptosis Apoptosis / Cytotoxicity G1_Arrest->Apoptosis Prolonged Stasis

Figure 1: Sesquicillin antagonizes the Glucocorticoid Receptor and modulates cell cycle regulators (p21, Cyclins) to induce G1 arrest.[2][4][5][6][7][8]

Experimental Protocols

To validate Sesquicillin's activity, researchers should employ a multi-parametric approach: metabolic activity (MTT) and cell cycle analysis (Flow Cytometry).

Cytotoxicity Assay (MTT/MTS)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

Materials:

  • Cell Lines: MCF-7 (Breast Adenocarcinoma), Jurkat (T-cell Leukemia).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates.

    • Adherent (MCF-7): 5,000 cells/well. Allow 24h attachment.

    • Suspension (Jurkat): 10,000 cells/well.

  • Treatment: Remove old media (adherent) or add directly (suspension).

    • Add Sesquicillin at serial dilutions (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Note: 24h may be insufficient for G1 arrest to manifest as metabolic reduction.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO (or SDS-HCl for suspension cells).

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G1 arrest mechanism.

  • Treatment: Treat MCF-7 cells with 20 µg/mL Sesquicillin for 24-48 hours.

  • Harvest: Trypsinize and wash with cold PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise while vortexing) and store at -20°C overnight.

  • Staining: Wash ethanol; resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI).

    • 100 µg/mL RNase A (to degrade RNA which binds PI).

  • Analysis: Analyze >10,000 events on a Flow Cytometer. Look for accumulation in the G1 peak compared to DMSO control.

Visualization: Experimental Workflow

Workflow Stock Sesquicillin Stock (10mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Incubation 72h Incubation 37°C, 5% CO2 Dilution->Incubation Treatment Seeding Cell Seeding (96-well Plate) Seeding->Incubation 24h Attachment MTT MTT Addition (4h) Incubation->MTT Solubilization DMSO Solubilization MTT->Solubilization Read Absorbance (570nm) Solubilization->Read IC50 Data Analysis (Sigmoidal Fit) Read->IC50

Figure 2: Standardized workflow for determining IC50 values using the MTT assay.

Data Interpretation & Reference Values

When analyzing results, compare your experimental IC50 values against established literature benchmarks.

Table 1: Cytotoxicity Profile of Sesquicillin

Cell LineTissue OriginIC50 / Effective DoseEffect ObservedReference
Jurkat T-cell Leukemia34 µM (IC50)CytotoxicityCayman Chem [1]
MCF-7 Breast Cancer20 µg/mL (~42 µM)G1 Arrest, p21 inductionJeong et al. [2]
HeLa Cervical CancerVariesModerate inhibitionUchida et al. [3]
A. salina Brine Shrimp6.25 µg/mL (MIC)General toxicityUchida et al. [3]

Statistical Analysis:

  • Calculate IC50 using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

  • Significance: Use ANOVA followed by Dunnett’s post-hoc test when comparing treatment groups to the DMSO control.

Conclusion

Sesquicillin represents a unique class of fungal metabolites that bridges the gap between hormonal modulation (GR antagonism) and cell cycle control (G1 arrest). For drug development professionals, it offers a scaffold for designing selective GR antagonists that do not possess the systemic side effects of steroid-based therapies. Future research should focus on its synergy with taxanes (e.g., Paclitaxel), as GR antagonism has been shown to reverse chemotherapy resistance in solid tumors.

References

  • Jeong, H. W., Lee, H. J., Kho, Y. H., et al. (2002). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.[2] Retrieved from [Link]

  • Uchida, R., Imasato, R., Yamaguchi, Y., et al. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][9] FKI-1778.[1][2][9] The Journal of Antibiotics, 58(6), 397-404.[2] Retrieved from [Link][10]

  • Engel, L., Erkel, G., Anke, T., & Sterner, O. (1998). Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction.[3][9] The Journal of Antibiotics, 51(5), 518-521. Retrieved from [Link]

Sources

Unveiling the Glucocorticoid Receptor Antagonistic Activity of Sesquicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and characterization of novel receptor antagonists from natural sources remain a cornerstone of modern drug development. Sesquicillin, a naturally occurring diterpenoid


-pyrone, has emerged as a highly specific and potent inhibitor of glucocorticoid-mediated signal transduction[1]. Originally isolated from fungal species such as Acremonium and Albophoma, this compound represents a unique chemical scaffold capable of modulating the Glucocorticoid Receptor (GR) without triggering the classical transcriptional activation associated with endogenous agonists[2].

This technical whitepaper provides an in-depth analysis of Sesquicillin’s mechanism of action, summarizes its biological profile, and outlines a self-validating experimental workflow designed to rigorously evaluate its GR antagonistic activity.

Molecular Architecture and Mechanistic Paradigm

Sesquicillin is structurally characterized by a complex trans-decalin core coupled to an


-pyrone ring[3]. This specific stereochemical arrangement is critical for its biological activity, a fact that was definitively confirmed through its efficient stereoselective total synthesis[4].
The Mechanism of GR Antagonism

Under normal physiological conditions, glucocorticoids (GCs) diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor, which is held in an inactive state by chaperone proteins like Hsp90. Agonist binding induces a conformational change, leading to chaperone dissociation, receptor dimerization, nuclear translocation, and subsequent binding to Glucocorticoid Response Elements (GREs) on the DNA.

Sesquicillin disrupts this pathway by acting as a competitive antagonist at the ligand-binding domain (LBD) of the GR. While it successfully occupies the receptor pocket, its bulky diterpenoid structure fails to induce the active conformation required for proper co-activator recruitment. Consequently, the receptor complex is stalled, preventing the transcription of target genes[1]. Furthermore, this transcriptional blockade translates into profound phenotypic effects, notably strongly inducing G1 phase arrest in human breast cancer cell lines[5].

GR_Pathway GC Glucocorticoid (Agonist) GR_Cyto Cytosolic GR Inactive Complex GC->GR_Cyto Binds LBD SQ Sesquicillin (Antagonist) SQ->GR_Cyto Competitive Binding GR_Nuc Nuclear GR Active Dimer SQ->GR_Nuc Prevents Activation GR_Cyto->GR_Nuc Translocation GRE Gene Transcription (e.g., MMTV promoter) GR_Nuc->GRE DNA Binding

Mechanism of GR antagonism by Sesquicillin blocking nuclear signaling.

Quantitative Activity Profile

To contextualize the efficacy of Sesquicillin, the following table summarizes its core pharmacological properties and the experimental models used to define them.

Parameter / PropertyValue / DescriptionExperimental Model / Context
Primary Target Glucocorticoid Receptor (GR)Direct receptor binding / displacement assays
Pharmacological Action Functional AntagonistReverses GC-mediated signal transduction[1]
Cellular Phenotype G1 Phase ArrestHuman breast cancer cell lines[5]
Chemical Classification Diterpenoid

-pyrone
Secondary metabolite isolated from fungi[3]
Key Structural Motif trans-decalin +

-pyrone
Essential for LBD interaction and antagonism[4]
In Vitro Model System COS Cell TransfectionUsed for reporter gene expression validation[1]

Self-Validating Experimental Methodologies

In drug development, a single assay is highly susceptible to artifacts. To definitively prove that Sesquicillin is a GR antagonist, researchers must employ a self-validating workflow . This means each protocol logically builds upon the last: establishing physical binding, confirming the blockade of functional transcription, and finally mapping the downstream cellular phenotype.

Workflow Step1 1. Radioligand Binding Assay Target: GR LBD Output: Affinity (Ki) Step2 2. MMTV-Luc Reporter Assay Target: Transcriptional Activity Output: Functional Antagonism Step1->Step2 Confirms Direct Binding Step3 3. Flow Cytometry Target: Cell Cycle Output: G1 Phase Arrest Step2->Step3 Links to Phenotype

Self-validating experimental workflow for evaluating GR antagonists.

Protocol 1: Competitive Radioligand Binding Assay
  • Causality & Rationale: Before claiming antagonism, one must prove direct interaction with the receptor. A competitive binding assay differentiates a true GR ligand from a compound that merely inhibits downstream kinases or general transcription machinery. If Sesquicillin displaces a known agonist, it proves direct LBD occupancy.

  • Step-by-Step Methodology:

    • Prepare or commercially source cytosolic extracts containing native GR (or use purified recombinant GR-LBD).

    • Incubate the receptor preparation with a fixed, saturating concentration of a radiolabeled agonist (e.g.,

      
      -Dexamethasone) in binding buffer (pH 7.4).
      
    • Introduce titrating concentrations of Sesquicillin (

      
       to 
      
      
      
      M) to the reaction mixture and incubate at 4°C for 2–4 hours to reach equilibrium.
    • Separate bound from free radioligand using dextran-coated charcoal (DCC) followed by rapid centrifugation.

    • Quantify the radioactivity of the supernatant via liquid scintillation counting. Calculate the

      
       and derive the 
      
      
      
      using the Cheng-Prusoff equation.
Protocol 2: MMTV-Luciferase Reporter Gene Assay
  • Causality & Rationale: Binding does not equal antagonism. To prove functional antagonism, the compound must bind and fail to activate the receptor. The Mouse Mammary Tumor Virus (MMTV) promoter contains highly specific Glucocorticoid Response Elements (GREs). By stimulating the system with an agonist, the dose-dependent addition of Sesquicillin will reduce luminescence only if it functionally blocks GR-mediated transcription[1].

  • Step-by-Step Methodology:

    • Culture COS or HeLa cells in steroid-free media (using charcoal-stripped FBS) for 24 hours prior to transfection to eliminate background endogenous steroid activity.

    • Co-transfect the cells with an MMTV-Firefly Luciferase reporter plasmid and a constitutive Renilla Luciferase control plasmid (to normalize for cell viability and transfection efficiency).

    • Pre-treat the cells with varying concentrations of Sesquicillin for 1 hour.

    • Stimulate the cells with a sub-maximal concentration (e.g., 10 nM) of Dexamethasone.

    • After 24 hours, lyse the cells and measure luminescent signals using a Dual-Luciferase reporter assay system. A reduction in the Firefly/Renilla ratio confirms functional antagonism.

Protocol 3: Cell Cycle Analysis via Flow Cytometry
  • Causality & Rationale: Molecular antagonism must translate into a biologically relevant effect to be therapeutically viable. Because Sesquicillin is known to induce G1 phase arrest[5], this phenotypic assay validates that the transcriptional blockade successfully halts cancer cell proliferation.

  • Step-by-Step Methodology:

    • Seed human breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the determined

      
       concentration of Sesquicillin for 48 hours.
      
    • Harvest the cells (including floating cells to capture all cycle states), wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C for at least 2 hours.

    • Wash out the ethanol and resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI) and RNase A (to ensure PI only stains DNA).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content using a flow cytometer. Cells in the G0/G1 phase will display a

      
       DNA content, validating the anti-proliferative mechanism of the antagonist.
      

Future Trajectories in Therapeutics

The stereoselective total synthesis of dl-sesquicillin[4] has not only confirmed its complex structural architecture but has also opened the door for extensive structure-activity relationship (SAR) studies. By utilizing the trans-decalin and


-pyrone building blocks, medicinal chemists can now synthesize analogs with optimized pharmacokinetic properties. As a potent GR antagonist that induces G1 arrest, Sesquicillin holds significant promise as a lead compound for targeted therapies in hormone-refractory breast cancers and specific stress-related endocrine disorders.

References

  • Source: nih.
  • Source: jst.go.
  • Source: nih.
  • Source: pharm.or.
  • Source: researchgate.

Sources

Technical Guide: Natural Sources and Producing Organisms of Sesquicillin

[1]

Executive Summary

Sesquicillin (Sesquicillin A) is a bioactive pyrano-diterpene (C29H42O5) first isolated from fungal sources.[1][2] It represents a distinct class of meroterpenoids characterized by a decalin core fused or linked to a pyrone moiety. Pharmacologically, it is a potent, non-steroidal Glucocorticoid Receptor (GR) antagonist , making it a critical probe for studying steroid signaling and a potential lead for treating glucocorticoid-dependent diseases (e.g., Cushing’s syndrome, steroid-resistant cancers).[1]

This guide details the producing organisms, biosynthetic logic, and technical protocols for the production and isolation of Sesquicillin.[3]

Part 1: Chemical & Pharmacological Identity[2][4][5]

Chemical Structure

Sesquicillin belongs to the pyrano-diterpene class.[1][4] Its structure integrates two distinct biosynthetic origins:[5][6][7]

  • Diterpene Core: A highly reduced decalin ring system derived from the mevalonate pathway (via geranylgeranyl pyrophosphate, GGPP).[1]

  • Pyrone Moiety: A polyketide-derived

    
    -pyrone ring.[1]
    

Key Physicochemical Properties:

Property Data
CAS Number 51103-58-3
Molecular Formula C₂₉H₄₂O₅
Molecular Weight 470.65 g/mol
Solubility Soluble in MeOH, DMSO, EtOAc; Insoluble in water.[1]

| Appearance | White powder or crystalline solid.[1] |

Mechanism of Action

Sesquicillin acts as a competitive antagonist at the Glucocorticoid Receptor (GR) .[1] Unlike mifepristone (RU-486), which binds to both GR and Progesterone Receptors (PR), Sesquicillin exhibits high selectivity.[1]

  • Binding: It occupies the ligand-binding domain (LBD) of the GR.[1]

  • Inhibition: Binding prevents the critical conformational change required for the receptor to translocate to the nucleus and recruit co-activators.

  • Outcome: It blocks glucocorticoid-mediated transcriptional activation (e.g., suppression of MMTV-luciferase reporter activity).[1]

Part 2: Natural Sources and Producing Organisms

The primary natural sources are fungi of the Ascomycota phylum. The production of Sesquicillin is strain-specific and often associated with the biosynthetic machinery for meroterpenoids.

Albophoma sp.[1][2][6] (Primary Producer)[2]
  • Strain: Albophoma sp.[3][1][4] FKI-1778.[3][1][4][8]

  • Isolation Origin: Soil samples (e.g., Amamiooshima Island, Japan).[3][1]

  • Significance: This is the most characteristically defined producer. The strain produces Sesquicillin A alongside analogues (Sesquicillins B–E), which vary in the degree of oxidation or acetylation on the decalin core.

  • Taxonomy: Albophoma is a coelomycetous fungus.[1] Morphologically, it produces pycnidia and is distinct from Phoma based on conidiogenesis markers.[1]

Acremonium sp.[2][4][10][11][12]
  • Context: Historically, Sesquicillin was identified in Acremonium species during screenings for GR antagonists.[1]

  • Metabolite Profile: Acremonium species are prolific producers of meroterpenoids (e.g., ascochlorin), suggesting a shared evolutionary retention of the PKS-terpene hybrid gene clusters.[1]

Verticillium sp.[2]
  • Note: Some early literature or patent filings may refer to Verticillium strains producing similar pyrano-diterpenes (like subglutinols), which are structurally homologous to Sesquicillin.[1]

Part 3: Biosynthesis (The "How")

The biosynthesis of Sesquicillin is a convergent "meroterpenoid" pathway, combining the Mevalonate (MVA) pathway and the Polyketide (PKS) pathway .

Biosynthetic Logic
  • Terpene Cyclization: Geranylgeranyl diphosphate (GGPP, C20) is cyclized by a specific diterpene cyclase (DTS) to form the bicyclic decalin core.[1]

  • Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) condenses Acetyl-CoA and Malonyl-CoA to form the pyrone ring precursor.[1]

  • Coupling (Prenylation): An aromatic prenyltransferase (PT) links the pyrophosphate-activated terpene core to the polyketide aromatic ring.[1]

  • Tailoring: Oxidative enzymes (P450s) and acetyltransferases modify the scaffold to yield Sesquicillin A.[1]

Pathway Visualization[2]

SesquicillinBiosynthesiscluster_MVAMevalonate Pathway (Cytosol)cluster_PKSPolyketide PathwayAcetylCoAAcetyl-CoAMVAMevalonateAcetylCoA->MVAIPPIPP / DMAPPMVA->IPPGGPPGGPP (C20)IPP->GGPPCyclizationDiterpene Cyclase(Cyclization)GGPP->CyclizationMalonylCoAMalonyl-CoAPKS_ProductPyrone Precursor(Polyketide)MalonylCoA->PKS_ProductCouplingPrenyltransferase (PT)(C-C Bond Formation)PKS_Product->CouplingDecalinDecalin Core(Bicyclic Diterpene)Cyclization->DecalinDecalin->CouplingIntermediatePrenylated PyroneIntermediateCoupling->IntermediateTailoringP450 Monooxygenases &AcetyltransferasesIntermediate->TailoringSesquicillinSESQUICILLIN A(Final Product)Tailoring->Sesquicillin

Caption: Convergent biosynthetic pathway of Sesquicillin, merging the mevalonate-derived diterpene core with a polyketide-derived pyrone via prenylation.[1]

Part 4: Production & Isolation Protocols

Fermentation Protocol (Albophoma sp.)[2]

This protocol is based on the standard submerged fermentation techniques used for Albophoma metabolites (e.g., FKI-1778).[1]

A. Seed Culture Preparation

  • Medium: Potato Dextrose Broth (PDB) or Waksman Medium (2% Glucose, 0.5% Peptone, 0.5% Meat Extract, 0.3% NaCl, 0.3% CaCO₃).[1]

  • Inoculation: Transfer mycelial loop from a fresh slant (PDA) into 100 mL medium in a 500 mL Erlenmeyer flask.

  • Incubation: 3 days at 27°C, rotary shaker (200 rpm).

B. Production Fermentation

  • Medium Composition (per Liter):

    • Soluble Starch: 20.0 g[1]

    • Glucose: 10.0 g[1]

    • Soybean Meal: 20.0 g

    • Yeast Extract: 2.0 g[1]

    • KH₂PO₄: 1.0 g[1]

    • MgSO₄[1]·7H₂O: 0.5 g[1]

    • pH adjusted to 6.0 before sterilization.[1]

  • Process: Inoculate 2-5% (v/v) of seed culture into production flasks.

  • Conditions: Incubate at 27°C for 96–120 hours (4–5 days) with vigorous shaking (200 rpm) to ensure oxygenation for the oxidative tailoring steps.

Isolation & Purification Workflow

Sesquicillin is lipophilic and predominantly intracellular or associated with the mycelium/broth solids, though some release into the supernatant occurs.

IsolationWorkflowBrothFermentation Broth(Whole Culture)ExtractionSolvent Extraction(Acetone or EtOAc)1:1 v/vBroth->ExtractionCrudeCrude Extract(Oily Residue)Extraction->CrudeSilicaSilica GelChromatography(Hexane:EtOAc Gradient)Crude->SilicaLH20Sephadex LH-20(MeOH)Silica->LH20HPLCPrep-HPLC (ODS)(CH3CN:H2O)LH20->HPLCPurePurifiedSesquicillin AHPLC->Pure

Caption: Step-by-step downstream processing workflow for the isolation of Sesquicillin from fungal fermentation broth.

Detailed Steps:

  • Extraction: Mix the whole culture broth with an equal volume of Acetone or Ethyl Acetate. Agitate for 1 hour. Filter to remove mycelial debris.[1] Evaporate the organic solvent to yield a crude oily residue.

  • Primary Fractionation (Silica Gel): Load crude extract onto a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (from 100:0 to 0:100).[1] Sesquicillin typically elutes in the mid-polarity fractions (e.g., 50:50).[1]

  • Size Exclusion (Sephadex LH-20): Dissolve active fractions in Methanol and pass through a Sephadex LH-20 column to remove high-molecular-weight pigments and fatty acids.[1]

  • Final Purification (HPLC): Use a C18 (ODS) preparative column.[1]

    • Mobile Phase: Acetonitrile/Water (gradient, e.g., 60% to 90% ACN).[1]

    • Detection: UV at 254 nm (pyrone absorption).[1]

    • Yield: Expect 10–50 mg/L depending on strain optimization.[1]

References

  • Uchida, R., et al. (2005). "New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][4] FKI-1778."[3][1][4] The Journal of Antibiotics, 58(6), 397-404.[1] Link

  • Engel, L., et al. (1998). "Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction."[1] The Journal of Antibiotics, 51(5), 518-521.[1] Link

  • Jeong, H.W., et al. (2002). "Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines."[1] Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.[1] Link

  • Matsuda, D., et al. (2013). "Genome mining of fungal meroterpenoids: discovery of the biosynthetic gene cluster for the pyrano-diterpene, subglutinol."[1] (Contextual reference for pyrano-diterpene biosynthesis). ChemBioChem, 14(15).[1] Link

An In-depth Technical Guide to the Sesquicillin Family of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into the Physicochemical Properties and Experimental Analysis of Sesquicillin A, a Representative Analogue

A Note on Sesquicillin F: Initial research into the topic "Physicochemical properties of Sesquicillin F" has found no specific, verifiable data for a compound with this designation in the peer-reviewed scientific literature or chemical databases. The primary literature consistently documents the isolation of Sesquicillins A, B, C, D, and E from the fungus Albophoma sp. FKI-1778.[1][2] Therefore, this guide provides a comprehensive technical overview of the well-characterized analogue, Sesquicillin A , as a representative of this compound class. The methodologies and data presented herein establish a foundational framework for the potential investigation of any further sesquicillin analogues.

Introduction and Scientific Context

Fungi are prolific producers of structurally novel secondary metabolites, which have historically been a cornerstone of drug discovery.[2] Within this vast chemical space, sesquiterpenoids—a class of C15 terpenoids—exhibit remarkable structural diversity and a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4]

The sesquicillin family, produced by the fungal strain Albophoma sp. FKI-1778, represents a unique group of pyrano-diterpene metabolites.[1][2] First isolated from a soil sample in Kagoshima, Japan, these compounds, particularly Sesquicillin A, have garnered interest for their notable insecticidal and cytotoxic effects.[2][5] This guide offers a detailed examination of the core physicochemical properties, analytical methodologies, and biological significance of Sesquicillin A, providing researchers and drug development professionals with a practical and scientifically grounded resource.

Chemical Identity and Physicochemical Profile

The fundamental starting point for any new chemical entity is establishing its identity and core physical properties. These data govern everything from experimental design (e.g., solvent selection) to predicting its behavior in biological systems.

Core Molecular Attributes

The structural foundation of Sesquicillin A is a complex pyrano-diterpene skeleton.[1] Its identity is defined by the following key parameters, which are crucial for database registration, analytical characterization, and regulatory documentation.

PropertyValueSource
IUPAC Name 3-[[(1S,4aS,5R,6R,8aS)-6-(acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one[5]
Molecular Formula C₂₉H₄₂O₅[5]
Molecular Weight 470.6 g/mol [5]
CAS Number 51103-58-3[5]
Appearance Solid[5]
Origin Fungal Metabolite (Albophoma sp.)[5]
Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for extraction, purification, and formulation, as well as influencing bioavailability.[6] Sesquicillin A is classified as a lipophilic compound, consistent with its terpenoid nature.

SolventSolubilityRationale for Use
Dichloromethane Soluble[5]
DMSO Soluble[5]
Ethanol Soluble[5]
Methanol Soluble[5]
Water Practically InsolubleInferred

Experimental Methodologies: From Fungus to Pure Compound

The integrity of all subsequent analytical and biological data rests on the successful isolation and purification of the target compound. The protocols described here are based on established methods for fungal metabolites and represent a self-validating workflow.

Fungal Fermentation and Extraction

The production of sesquicillins is achieved through submerged fermentation of Albophoma sp. FKI-1778. The choice of a nutrient-rich medium is causal to maximizing the yield of secondary metabolites.

Protocol 1: Fermentation and Crude Extract Preparation

  • Inoculation: Inoculate a seed culture of Albophoma sp. FKI-1778 in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Fermentation: Incubate the culture under optimal conditions (e.g., 25-28°C, with shaking) for a period determined by growth and metabolite production curves (typically 14-21 days).

  • Harvesting: Separate the culture broth from the mycelia via centrifugation.

  • Extraction:

    • Extract the supernatant (the liquid broth) exhaustively with an organic solvent like ethyl acetate. The polarity of ethyl acetate is optimized to recover a broad range of moderately polar to non-polar metabolites.

    • Combine all organic extracts.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract. This step must be performed at a controlled temperature (e.g., <40°C) to prevent thermal degradation of the target compounds.

Purification Workflow

Purification involves a multi-step chromatographic process, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques. This tiered approach is essential for efficiently isolating the target compound from a complex mixture.

Protocol 2: Multi-Step Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel and load it onto a larger silica gel column.

    • Elute the column with a step gradient of solvents, typically increasing in polarity (e.g., starting with 100% chloroform and gradually adding methanol).[2] This initial step separates the extract into fractions based on polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of sesquicillins.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the enriched fractions from the silica gel step and concentrate them.

    • Inject the concentrated sample onto a preparative reverse-phase HPLC column (e.g., ODS or C18).

    • Elute with an isocratic or gradient mobile phase (e.g., methanol/water or acetonitrile/water). Reverse-phase HPLC separates compounds based on hydrophobicity, providing a different selectivity mechanism from the normal-phase silica column, which is key to achieving high purity.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to Sesquicillin A.

  • Purity Verification:

    • Assess the purity of the isolated compound using analytical HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to achieve >95% purity for use in biological and detailed spectroscopic analysis.

Isolation and Purification Workflow Diagram

The following diagram illustrates the logical flow from the raw fungal culture to the purified active compound.

Caption: Workflow for the isolation and purification of Sesquicillin A.

Spectroscopic and Spectrometric Characterization

The definitive proof of a molecule's structure comes from a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

    • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Reveals the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

    • 2D NMR (COSY, HMBC, HSQC): These experiments establish correlations between atoms, allowing for the unambiguous assembly of the molecular structure. The structural elucidation of Sesquicillins B through E relied heavily on these advanced NMR experiments.[1]

  • Mass Spectrometry (MS): MS provides the precise molecular weight and elemental formula of a compound, which is a critical validation of its identity.

    • High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) can determine the mass of a molecule with extremely high accuracy (typically <5 ppm error), allowing for the confident assignment of its molecular formula (C₂₉H₄₂O₅ for Sesquicillin A).[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems (alternating double and single bonds) within the molecule, which are often responsible for its color and can serve as a useful chromophore for detection during HPLC.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), C-O bonds) based on their characteristic vibrational frequencies.

Biological Context and Significance

The physicochemical properties of a molecule are directly linked to its biological activity. The lipophilicity and specific functional groups of Sesquicillin A enable it to interact with biological systems, leading to observed cytotoxic and insecticidal effects.

  • Cytotoxicity: Sesquicillin A has demonstrated cytotoxicity against Jurkat cells (a human T-lymphocyte cell line) with an IC₅₀ value of 34 µM.[5] It has also been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase.[5]

  • Insecticidal Activity: The compound is active against Artemia salina (brine shrimp), with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml, indicating its potential as a lead compound for the development of new insecticides.[5]

The presence of reactive functional groups and a defined three-dimensional shape, governed by its chemical structure, are the causal factors behind these activities, allowing the molecule to bind to specific biological targets and disrupt cellular processes.

Conclusion

Sesquicillin A, as a representative of the sesquicillin family from Albophoma sp., is a structurally complex fungal metabolite with significant biological potential. Its physicochemical profile—characterized by high lipophilicity and a specific arrangement of functional groups—is fundamental to its isolation, analysis, and biological function. The detailed experimental workflows and analytical data presented in this guide provide a robust framework for researchers engaged in the study of natural products, from initial discovery and characterization to the exploration of their therapeutic or agrochemical applications.

References

  • Uchida, R., Imasato, R., Yamaguchi, Y., Masuma, R., Shiomi, K., Tomoda, H., & Omura, S. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778. The Journal of Antibiotics, 58(6), 397–404. Available at: [Link]

  • PubMed. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778. National Center for Biotechnology Information. Available at: [Link]

  • Jeong, H.W., Lee, H.J., Kho, Y.H., et al. (2002). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.
  • MDPI. (2020). Emerging Anti-Mitotic Activities and Other Bioactivities of Sesquiterpene Compounds upon Human Cells. MDPI. Available at: [Link]

  • PMC. (2021). Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. National Center for Biotechnology Information. Available at: [Link]

  • Frontiers. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers Media S.A. Available at: [Link]

  • ResearchGate. (2025). Antioxidant, Pro-Oxidant and Other Biological Activities of Sesquiterpenes. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Extraction and Purification of Sesquicillin A

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

Sesquicillin A (C₂₉H₄₂O₅) is a structurally unique pyrano-diterpene fungal metabolite initially isolated from the culture broth of Albophoma sp. FKI-1778[1]. In the context of drug discovery and molecular biology, Sesquicillin A has garnered significant interest due to its potent biological activities. It functions as a targeted inhibitor of glucocorticoid-mediated signal transduction[2], induces G1 phase cell cycle arrest in Jurkat cells[3], and exhibits moderate insecticidal properties against Artemia salina[4].

Because Sesquicillin A is naturally co-produced with several structurally analogous metabolites (Sesquicillins B–E)[1], achieving high-purity isolation requires a highly selective downstream processing strategy. This application note details a validated, causality-driven protocol for the extraction, fractionation, and high-resolution purification of Sesquicillin A from fungal fermentation broth[5]. Every step is designed to exploit specific physicochemical properties of the pyrano-diterpene skeleton, ensuring a self-validating and reproducible workflow.

Mechanism of Action

Sesquicillin A's therapeutic potential lies in its ability to disrupt specific intracellular signaling pathways. By acting as an antagonist, it prevents the normal signal transduction cascade initiated by glucocorticoids, thereby modulating downstream inflammatory and transcriptional responses[2].

MOA Ligand Glucocorticoid Ligand Receptor Glucocorticoid Receptor (GR) Ligand->Receptor Binds Translocation Nuclear Translocation Receptor->Translocation Activates Transcription Gene Transcription (Inflammatory Response) Translocation->Transcription Induces Sesquicillin Sesquicillin A Sesquicillin->Receptor Antagonizes

Sesquicillin A acts as an antagonist, inhibiting Glucocorticoid Receptor signal transduction.

Workflow Overview

Fungal secondary metabolites often exhibit a biphasic distribution, secreting into the culture broth while also being retained intracellularly within the mycelia. Therefore, a dual-extraction strategy is mandatory to maximize yield[5].

ExtractionWorkflow A Fungal Fermentation (Albophoma sp. 6L) B Centrifugation (Phase Separation) A->B C Mycelia Pellet B->C D Supernatant B->D E Acetone Extraction & EtOAc Partition C->E F EtOAc Extraction D->F G Combined Crude Extract E->G F->G H Silica Gel Column (CHCl3/MeOH) G->H I Preparative HPLC (ODS Column) H->I J Pure Sesquicillin A I->J

Workflow for the extraction and purification of Sesquicillin A from Albophoma sp. broth.

Detailed Experimental Protocol

Step 1: Harvest and Phase Separation
  • Cultivate Albophoma sp. FKI-1778 in 6 L of production medium under optimal agitation and temperature until the stationary phase is reached[1].

  • Harvest the culture broth and centrifuge at 4,000 × g for 20 minutes at 4°C.

  • Causality: Centrifugation cleanly separates the mycelial biomass from the extracellular supernatant, allowing for targeted solvent extraction based on cellular localization[5].

Step 2: Dual-Phase Liquid-Liquid Extraction (LLE)

Mycelial Extraction:

  • Resuspend the mycelial pellet in 1 L of Acetone. Sonicate for 30 minutes.

    • Causality: Acetone is a water-miscible solvent that efficiently penetrates the fungal cell wall, disrupting the lipid bilayer and solubilizing intracellular pyrano-diterpenes[5].

  • Filter the suspension and evaporate the acetone in vacuo to yield an aqueous residue.

  • Partition the aqueous residue three times with equal volumes of Ethyl Acetate (EtOAc).

Supernatant Extraction:

  • Extract the 6 L cell-free supernatant directly with an equal volume of EtOAc (3 × 2 L).

    • Causality: EtOAc is an ideal mid-polarity solvent. It selectively partitions the target terpenoids into the organic phase while leaving highly polar primary metabolites (e.g., sugars, amino acids) in the aqueous waste[5].

Step 3: Primary Fractionation (Silica Gel Chromatography)
  • Combine the EtOAc extracts from both the mycelia and supernatant. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude extract[5].

  • Load the crude extract onto a normal-phase Silica Gel column.

  • Elute using a step gradient of Chloroform/Methanol (CHCl₃/MeOH), starting from 100:0 to 90:10.

  • Causality: Normal-phase chromatography separates compounds based on their affinity for the polar silica surface. The CHCl₃/MeOH gradient gradually increases mobile phase polarity, successfully desorbing the mid-polar Sesquicillins away from non-polar lipids and highly polar contaminants[5].

Step 4: High-Resolution Purification (Preparative HPLC)
  • Pool the Sesquicillin-rich fractions identified via TLC and concentrate them.

  • Inject the fraction into a Preparative HPLC system equipped with an Octadecylsilane (ODS/C18) column[5].

  • Elute isocratically or with a shallow gradient of Acetonitrile/Water (e.g., 60:40 v/v) while monitoring UV absorbance at 254 nm.

  • Causality: Sesquicillins A through E share the identical pyrano-diterpene skeleton and differ only by minor functional group variations (e.g., hydroxylations)[1]. Reversed-phase (C18) chromatography is mandatory here, as its hydrophobic stationary phase provides the high-resolution separation necessary to resolve these micro-differences, isolating >98% pure Sesquicillin A[5].

Quantitative Data & Validation

To ensure the protocol acts as a self-validating system, researchers must track yield and purity across each processing stage. The table below summarizes representative quantitative data expected from a standard 6 L fermentation batch.

Processing StageInput Volume/MassSesquicillin A YieldEstimated PurityAnalytical Validation
Fermentation Broth6.0 LN/AN/AN/A
Combined EtOAc Extract~5.2 g~150 mg< 5%TLC (CHCl₃/MeOH)
Silica Gel Fractionation~400 mg~120 mg30–40%HPLC-UV (254 nm)
Preparative HPLC (ODS)~45 mg45 mg> 98%¹H-NMR, LC-MS (m/z 470.6)

Note: Final verification of Sesquicillin A should be confirmed via Mass Spectrometry (C₂₉H₄₂O₅, MW: 470.6 g/mol ) and Nuclear Magnetic Resonance (NMR) to ensure the absence of analogues B-E.

References

  • BenchChem. "The Fungal Metabolite Sesquicillin A: A Technical Guide for Scientific Professionals." Benchchem.com.
  • Uchida, R., et al. "New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778." PubMed/NIH.
  • Engel, L., et al. "Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction." PubMed/NIH.
  • Cayman Chemical. "Sesquicillin A (CAS 51103-58-3)." Caymanchem.com.
  • MedChemExpress. "Sesquicillin A | Insecticidal Antibiotic." Medchemexpress.com.

Sources

Application Note: Sesquicillin in Insecticidal Research

Author: BenchChem Technical Support Team. Date: March 2026

Compound Class: Fungal Pyrano-diterpene (Meroterpenoid) Primary Source: Albophoma sp.[1][2][3][4] (Strain FKI-1778) Primary Application: Bio-insecticide discovery, developmental inhibition, and cytotoxicity studies.[1][2][4]

Executive Summary & Scientific Context

Sesquicillin (specifically Sesquicillin A, and its analogues B–E) is a specialized fungal secondary metabolite belonging to the pyrano-diterpene class.[1][4] Originally isolated from the fungus Albophoma sp. (and historically associated with Sesquicillium species), it has garnered attention in agrochemical research due to its structural uniqueness and potent biological activity.[4]

Unlike neurotoxic synthetic insecticides (e.g., organophosphates), Sesquicillin exhibits activity profiles suggesting developmental inhibition and cytotoxicity . Early studies confirmed its efficacy against Artemia salina (brine shrimp) and demonstrated cell cycle arrest (G1 phase) in eukaryotic cells. This Application Note provides a rigorous framework for researchers to transition Sesquicillin from a "hit" molecule to a validated insecticidal lead, focusing on extraction, standardized bioassays, and mechanistic validation.

Material Preparation & Handling

Physicochemical Profile

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation in aqueous bioassay media.

ParameterSpecification
CAS Number 51103-58-3 (Sesquicillin A)
Molecular Formula C₂₉H₄₂O₅
Solubility Soluble in Methanol, DMSO, Dichloromethane; Poorly soluble in water.[2][5]
Storage -20°C (Desiccated). Protect from light.
Stock Solution Prepare 10 mM stock in 100% DMSO. Aliquot to avoid freeze-thaw cycles.
Fermentation & Isolation Protocol

For researchers producing Sesquicillin in-house rather than purchasing, consistency in fermentation is critical for yield.

  • Seed Culture: Inoculate Albophoma sp. FKI-1778 into 100 mL of seed medium (2% glucose, 0.5% Polypepton, 0.2% yeast extract, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O). Incubate at 27°C for 3 days on a rotary shaker (200 rpm).

  • Production Culture: Transfer seed culture (1%) into production flasks (e.g., rice or solvent-based liquid medium). Incubate for 14 days at 27°C under static conditions.

  • Extraction:

    • Add equal volume of Ethyl Acetate (EtOAc) to the culture broth.

    • Homogenize and centrifuge (3000 rpm, 10 min) to separate phases.

    • Evaporate the organic layer in vacuo to yield crude extract.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica gel 60.

    • Mobile Phase: Hexane:EtOAc gradient (from 100:0 to 50:50).

    • Monitor fractions via TLC (visualize with vanillin-sulfuric acid reagent; Sesquicillin appears as a distinct spot).

Experimental Protocols: Insecticidal Bioassays

Primary Screening: Artemia salina Lethality Assay

This assay serves as a high-throughput proxy for general insecticidal and cytotoxic activity. It is the industry standard for validating the potency of Sesquicillin batches.

Protocol:

  • Hatching: Incubate Artemia salina cysts in artificial seawater (3.8% NaCl) at 25°C with aeration for 48 hours.

  • Preparation: Collect phototactic nauplii (larvae) and transfer 10–15 individuals per well into 24-well plates (total volume 1 mL seawater).

  • Treatment: Add Sesquicillin stock to wells to achieve final concentrations of 0.1, 1, 10, 50, and 100 µg/mL.

    • Vehicle Control: 1% DMSO in seawater.

    • Positive Control: Rotenone (2 µg/mL).

  • Incubation: Incubate at 25°C in darkness to minimize photodegradation.

  • Scoring: Count survivors at 24h and 48h. Calculate mortality %.

    • Validation Criteria: Control mortality must be <10%.

Secondary Assay: Diet Incorporation (Lepidopteran Larvae)

Target: Spodoptera litura (Tobacco cutworm) or Plutella xylostella (Diamondback moth). This assay tests oral toxicity and growth inhibition.

Protocol:

  • Diet Preparation: Prepare standard artificial insect diet (agar-based).

  • Incorporation: When diet cools to 50°C, mix in Sesquicillin (dissolved in DMSO) to final concentrations of 10, 50, 100, and 200 ppm. Pour into petri dishes or multi-well trays.

  • Infestation: Place one 2nd-instar larva per well (to prevent cannibalism). Use n=30 larvae per concentration.

  • Observation:

    • Mortality: Check daily for 7 days.

    • Growth Inhibition: Weigh surviving larvae on Day 4 and Day 7. Compare biomass accumulation vs. control.

    • Developmental Effects: Note any failure to molt or pupate (indicative of meroterpenoid interference with hormonal signaling).

Tertiary Assay: Leaf Disc Contact Toxicity (Aphids)

Target: Myzus persicae (Green peach aphid).

Protocol:

  • Substrate: Cut 2 cm diameter leaf discs from host plants (e.g., cabbage).

  • Application: Dip leaf discs into Sesquicillin solution (in acetone/water + 0.05% Tween 20) for 10 seconds. Air dry.

  • Exposure: Place leaf discs on agar beds (to maintain turgidity). Transfer 20 adult aphids onto each disc.

  • Scoring: Record mortality at 24h and 48h. "Dead" is defined as no movement upon stimulation with a fine brush.

Mechanism of Action (MoA) Investigation

Sesquicillin is known to induce G1 phase arrest in mammalian cells. In insects, this suggests a potential disruption of the cell cycle during metamorphosis.

Flow Cytometry Analysis (Sf9 Insect Cells)

Objective: Determine if Sesquicillin inhibits cell division in Spodoptera frugiperda (Sf9) cells.

  • Culture: Grow Sf9 cells in TNM-FH medium with 10% FBS.

  • Treatment: Treat cells (1 x 10⁶ cells/mL) with Sesquicillin (IC₅₀ concentration derived from screening) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) / RNase staining buffer for 30 min at 37°C.

  • Analysis: Analyze DNA content via flow cytometry.

    • Expected Result: Accumulation of cells in G0/G1 peak compared to control, indicating cell cycle blockade.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from fungal fermentation to validated insecticidal data.

Sesquicillin_Workflow cluster_production Phase 1: Production cluster_screening Phase 2: Bioactivity Screening cluster_validation Phase 3: Specific Insecticidal Validation Fungus Albophoma sp. FKI-1778 (Seed Culture) Ferment Fermentation (14 Days, 27°C) Fungus->Ferment Extract EtOAc Extraction & Evaporation Ferment->Extract Purify Silica Gel Purification (Sesquicillin A Isolation) Extract->Purify Artemia Artemia salina Assay (Brine Shrimp Lethality) Purify->Artemia Decision Is LC50 < 20 µg/mL? Artemia->Decision Decision->Fungus No (Optimize Strain) Oral Diet Incorporation Assay (Lepidoptera Larvae) Decision->Oral Yes (Proceed) Contact Leaf Dip Assay (Aphids/Mites) Decision->Contact Yes (Proceed) MoA Sf9 Cell Cycle Analysis (Flow Cytometry) Oral->MoA Growth Inhibition Observed Contact->MoA

Caption: Workflow for the isolation of Sesquicillin and sequential validation of its insecticidal properties from general screening to specific pest assays.

Data Analysis & Reporting

To ensure reproducibility, data should be reported using standard toxicological metrics.

Probit Analysis Table

Use Probit analysis (e.g., in SPSS or R) to calculate lethal concentrations.

CompoundTarget SpeciesLC₅₀ (95% CL) [µg/mL]LC₉₀ (95% CL) [µg/mL]Chi-Square (χ²)
Sesquicillin A Artemia salina[Calculate][Calculate][Value]
Sesquicillin A Spodoptera litura[Calculate][Calculate][Value]
Rotenone (Pos. Ctrl) Artemia salina2.1 (1.8 - 2.5)4.5 (3.9 - 5.2)1.2

Note: LC₅₀ values for Sesquicillin A against Artemia are typically in the range of 6.25 µg/mL.

References

  • Uchida, R., et al. (2005). "New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][2] FKI-1778."[1][2][4] The Journal of Antibiotics, 58(6), 397-404.[2]

  • Jeong, H. W., et al. (2002). "Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines."[2] Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.[2]

  • Cayman Chemical. "Sesquicillin A Product Information & Safety Data."

  • BenchChem. "The Fungal Metabolite Sesquicillin A: A Technical Guide."

Sources

Application Note: High-Throughput Screening for Novel Sesquicillin Analogs with Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sesquicillin, a fungal-derived terpenoid, has demonstrated compelling biological activities, including cytotoxicity and the ability to induce G1 phase cell cycle arrest in human breast cancer cell lines.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify novel Sesquicillin analogs with potent antiproliferative properties. We detail a cell-based phenotypic screening strategy, from initial assay development and validation to data analysis, hit confirmation, and mechanism-of-action studies. The protocols herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data for the identification of promising lead compounds.

Introduction: The Rationale for Targeting Sesquicillin Analogs

Sesquicillin is a pyrano-diterpene metabolite isolated from the fungus Albophoma sp.[3] Early research has highlighted its potential as an anticancer agent. Specifically, studies have shown that Sesquicillin induces G1 phase arrest in MCF-7 human breast cancer cells, a process associated with the upregulation of the cyclin-dependent kinase (CDK) inhibitor protein p21(Waf1/Cip1) and a reduction in G1-related cyclin proteins (Cyclin D1, A, and E).[1] This specific mechanism of action makes Sesquicillin and its analogs attractive candidates for the development of targeted cancer therapeutics.

The objective of the high-throughput screen detailed in this guide is to leverage a library of Sesquicillin analogs to discover compounds with superior potency and selectivity against cancer cells. A cell-based phenotypic approach is selected as the primary screening strategy. Unlike target-based biochemical assays, which require a known protein target, a phenotypic screen allows for the identification of compounds that elicit a desired biological response—in this case, inhibition of cancer cell proliferation—within the complex environment of a living cell.[4][5] This approach can uncover compounds that act on known targets, novel targets, or multiple pathways simultaneously, providing a richer dataset for lead discovery.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to systematically narrow down a large library of compounds to a small number of validated hits. Our workflow is designed with built-in quality control and decision-making points to ensure efficiency and rigor.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Mechanism of Action A Assay Development & Optimization (MCF-7 Cell Line) B HTS of Sesquicillin Analog Library (Single Concentration, e.g., 10 µM) A->B C Data Analysis & Primary Hit Selection (% Inhibition, Z'-Factor) B->C D Hit Re-test (Confirmatory Screen) C->D Primary Hits E Dose-Response (IC50 Determination) in MCF-7 Cells D->E F Counterscreen for Cytotoxicity (e.g., MCF-10A Non-Tumorigenic Cells) E->F G Hit Prioritization (Potency & Selectivity Index) F->G H Cell Cycle Analysis (Flow Cytometry) G->H Validated Hits I Target Deconvolution Studies (e.g., Proteomics, Kinase Profiling) H->I

Figure 1: High-Throughput Screening (HTS) Workflow. This diagram illustrates the phased approach, from the primary screen of the compound library to hit validation and subsequent mechanism-of-action studies.

Detailed Protocols & Methodologies

Primary HTS: Cell-Based Proliferation Assay

The primary screen utilizes a resazurin-based cell viability assay. This method is robust, cost-effective, and amenable to automation.[5] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. A decrease in fluorescence intensity is therefore proportional to the inhibition of cell proliferation or cytotoxicity.

Cell Line: MCF-7 (human breast adenocarcinoma), chosen based on published data demonstrating Sesquicillin's activity.[1]

Protocol:

  • Cell Culture & Seeding:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.

    • On the day of the assay, harvest cells using trypsin and resuspend in fresh medium to a density of 2 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension (1,000 cells/well) into 384-well, black, clear-bottom microplates.

    • Incubate plates for 24 hours to allow cells to attach.

  • Compound Plating:

    • Prepare a master plate of the Sesquicillin analog library at a concentration of 1 mM in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 50 nL of each compound from the master plate to the corresponding wells of the cell plates. This results in a final assay concentration of 10 µM with 0.1% DMSO.

    • Controls: Dedicate specific wells on each plate for:

      • Negative Control: 50 nL of 100% DMSO (0% inhibition).

      • Positive Control: 50 nL of a known cytotoxic agent, such as Staurosporine at 1 µM final concentration (100% inhibition).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2. This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.

  • Assay Readout:

    • Prepare a 0.1 mg/mL solution of Resazurin in sterile PBS.

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate the plates for 4-6 hours at 37°C, protected from light.

    • Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis & Quality Control

For each plate, raw fluorescence values are normalized to the on-plate controls to determine the percent inhibition for each compound.

Percent Inhibition (%) = 100 x (1 - [Valuecompound - Meanpos_control] / [Meanneg_control - Meanpos_control])

A critical metric for assay robustness is the Z'-factor , which assesses the separation between the positive and negative controls.[6]

Z'-Factor = 1 - (3 x [SDpos_control + SDneg_control]) / |Meanpos_control - Meanneg_control|

Parameter Acceptance Criterion Rationale
Z'-Factor > 0.5Indicates an excellent separation band between controls, signifying a robust and reliable assay suitable for HTS.[6]
Signal-to-Background > 5Ensures a sufficient dynamic range for hit detection.
CV of Controls < 15%Demonstrates low variability and high precision of the assay measurements.

Table 1: Assay Quality Control Parameters.

Primary Hit Selection: Compounds demonstrating ≥ 50% inhibition at a concentration of 10 µM are selected as primary hits for further investigation.

Hit Confirmation and Counterscreening

The goal of this phase is to confirm the activity of primary hits and eliminate compounds that are non-specifically cytotoxic.

  • Confirmatory Screen: Primary hits are re-tested under the exact same conditions as the primary screen to eliminate false positives arising from experimental error.

  • Dose-Response Analysis: Confirmed hits are tested in a 10-point, 3-fold serial dilution (e.g., from 30 µM down to 1.5 nM) in MCF-7 cells to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of compound potency.

  • Cytotoxicity Counterscreen:

    • Rationale: An ideal anticancer compound should exhibit selective toxicity towards cancer cells while sparing normal cells. We use a non-tumorigenic breast epithelial cell line, MCF-10A, for this purpose.

    • Protocol: The dose-response experiment is repeated using MCF-10A cells.

    • Selectivity Index (SI): The SI is calculated to prioritize compounds with a favorable therapeutic window. SI = IC50(MCF-10A) / IC50(MCF-7)

    • Prioritization: Hits with an SI > 10 are considered highly promising and are prioritized for further studies.

Mechanism of Action (MOA) Elucidation

Validated hits are subjected to secondary assays to determine if their mechanism of action is consistent with that of the parent compound, Sesquicillin.

Cell Cycle Analysis

Since Sesquicillin is known to induce G1 arrest, we will test if our validated hits have the same effect.[1]

MOA_Pathway cluster_0 Proposed Sesquicillin Analog MOA Compound Sesquicillin Analog Target Unknown Upstream Target(s) Compound->Target p21 p21 (CDK Inhibitor) Upregulation Target->p21 CDK Cyclin D/E-CDK4/6/2 Activity Inhibition p21->CDK Rb Rb Phosphorylation (Inhibition) CDK->Rb E2F E2F Release (Inhibition) Rb->E2F G1_S G1-S Phase Transition BLOCK E2F->G1_S

Figure 2: Proposed Mechanism of Action. This diagram shows the hypothesized pathway where Sesquicillin analogs induce G1 cell cycle arrest through the modulation of key regulatory proteins.

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with validated hits at their 1x and 3x IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest cells, fix with 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G1 population compared to the DMSO-treated control confirms the desired mechanism of action.

Conclusion and Future Directions

This application note outlines a comprehensive and robust HTS strategy for the discovery of novel Sesquicillin analogs with potent and selective antiproliferative activity. The workflow incorporates rigorous quality control, a logical hit triage process, and mechanism-of-action studies to ensure the identification of high-quality lead compounds. Analogs that are confirmed to induce G1 cell cycle arrest can then be advanced to more complex studies, including target deconvolution, in vivo efficacy testing in xenograft models, and structure-activity relationship (SAR) analysis to further optimize their therapeutic potential.

References

  • Vertex AI Search. (2026). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
  • PubMed. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex.
  • PMC. (n.d.). Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions.
  • MDPI. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
  • ACS Publications. (2013). Inhibitors of Difficult Protein–Protein Interactions Identified by High-Throughput Screening of Multiprotein Complexes.
  • PubMed. (n.d.). Application of Fluorescence Polarization in HTS Assays.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Books. (2020). CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery.
  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays.
  • Benchchem. (n.d.). The Fungal Metabolite Sesquicillin A: A Technical Guide for Scientific Professionals.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • PubMed. (n.d.). High-Throughput Cell Toxicity Assays.
  • ResearchGate. (2025). High Throughput Screen for Inhibitors of Protein-Protein Interactions in a Reconstituted Heat Shock Protein 70 (Hsp70) Complex.
  • PubMed. (2002). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines.
  • Cayman Chemical. (n.d.). Sesquicillin A (CAS 51103-58-3).
  • J-Stage. (n.d.). Sesquicillin, an Inhibitor of Glucocorticoid Mediated Signal Transduction.

Sources

Application Note: Analytical Quantification of Sesquicillin A

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, research-grade protocol for the quantification of Sesquicillin A (and related congeners), a bioactive fungal meroterpenoid. It is designed for analytical chemists and pharmaceutical researchers requiring high-fidelity data for pharmacokinetic (PK) studies, fermentation optimization, or quality control.

Target Analytes: Sesquicillin A (C₂₉H₄₂O₅) and related pyrano-diterpenes. Matrices: Fermentation Broth, Plasma, Cell Culture Media. Methodology: RP-HPLC-UV (Routine) & LC-MS/MS (High Sensitivity).

Introduction & Scientific Rationale

Sesquicillin A is a pyrano-diterpene isolated from fungal strains such as Albophoma sp. and Mariannaea sp. It exhibits significant insecticidal activity and cytotoxicity (e.g., against Jurkat cells), acting via G1 phase cell cycle arrest. Its chemical structure features a decalin core fused to a pyrone moiety.

Analytical Challenges:

  • Chromophore Specificity: The

    
    -pyrone ring provides UV absorption, but it can be non-specific in complex biological matrices.
    
  • Stability: The ester linkages and pyrone ring are susceptible to hydrolysis in strong alkaline conditions; neutral or slightly acidic extraction is preferred.

  • Isomerism: Sesquicillin congeners (B-E) may co-elute; high-resolution separation is critical.

Experimental Workflow Diagram

The following flowchart illustrates the critical decision points and processing steps for Sesquicillin quantification.

SesquicillinWorkflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Sample Source (Broth / Plasma) LLE Liquid-Liquid Extraction (EtOAc, pH 6.0) Sample->LLE Fermentation Broth PPT Protein Precipitation (Cold ACN, 1:3 v/v) Sample->PPT Plasma/Serum Dry Evaporation & Reconstitution (N2 stream, MeOH) LLE->Dry SPE SPE Cleanup (C18 / HLB) PPT->SPE Optional Cleanup SPE->Dry HPLC RP-HPLC Separation (C18 Column, Gradient) Dry->HPLC Detect_UV Detection: UV/DAD (280 nm / 210 nm) HPLC->Detect_UV High Conc. (>1 µg/mL) Detect_MS Detection: MS/MS (ESI+, MRM Mode) HPLC->Detect_MS Trace (<1 µg/mL) Result Data Processing (Quantification vs. Std Curve) Detect_UV->Result Detect_MS->Result

Caption: Integrated workflow for Sesquicillin A isolation and quantification, distinguishing between high-concentration (UV) and trace-level (MS) analysis paths.

Protocol 1: Sample Preparation

Objective: Maximize recovery (>85%) while minimizing matrix effects.

A. Fermentation Broth (Production Monitoring)
  • Harvest: Collect 5 mL of culture broth (Albophoma sp.).

  • Clarification: Centrifuge at 4,000 × g for 10 min to separate mycelia.

    • Note: Sesquicillin is largely extracellular, but mycelial extraction (acetone) may be required for mass balance.

  • Extraction:

    • Transfer 2 mL supernatant to a glass tube.

    • Add 2 mL Ethyl Acetate (EtOAc) .

    • Vortex vigorously for 2 min.

  • Phase Separation: Centrifuge at 3,000 × g for 5 min. Collect the upper organic layer.

  • Concentration: Evaporate to dryness under a nitrogen stream at 35°C.

  • Reconstitution: Dissolve residue in 500 µL Methanol (MeOH) . Filter through a 0.22 µm PTFE filter.

B. Biological Plasma (PK Studies)
  • Aliquot: 100 µL plasma sample.

  • Precipitation: Add 300 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin or a structural analog like Sclareolide if available).

  • Incubation: Keep at -20°C for 10 min to ensure protein precipitation.

  • Centrifugation: 14,000 × g for 10 min at 4°C.

  • Injection: Transfer supernatant directly to autosampler vial (or dilute 1:1 with water to improve peak shape).

Protocol 2: HPLC-UV Quantification (Routine)

Application: Quality control of fermentation batches and purity assessment.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection 280 nm (Primary, Pyrone ring), 210 nm (Secondary)

Gradient Program:

  • 0-2 min: 40% B (Isocratic hold)

  • 2-15 min: 40% → 95% B (Linear gradient)

  • 15-20 min: 95% B (Wash)

  • 20-22 min: 95% → 40% B (Re-equilibration)

Scientific Insight: The initial isocratic hold prevents the "breakthrough" of polar impurities often found in fungal media, ensuring the hydrophobic Sesquicillin elutes in a clean window.

Protocol 3: LC-MS/MS Quantification (High Sensitivity)

Application: Pharmacokinetics and trace residue analysis.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.

MS Source Parameters (Optimized):

  • Spray Voltage: +4500 V

  • Capillary Temp: 320°C

  • Sheath Gas: 45 arb units

  • Aux Gas: 15 arb units

MRM Transitions (Precursor → Product): Sesquicillin A (MW 470.6) typically forms a protonated ion


.
AnalytePrecursor (m/z)Product (m/z)CE (eV)Mechanism
Sesquicillin A 471.3 411.3 25Loss of Acetate (AcOH, -60 Da)
Sesquicillin A 471.3191.140Pyrone fragment cleavage
IS (Warfarin) 309.1163.030Standard transition

Note: The loss of the acetyl group (AcOH) is a characteristic fragmentation pathway for acetylated meroterpenoids.

Method Validation Criteria

To ensure data trustworthiness (E-E-A-T), the method must be validated against the following criteria:

  • Linearity:

    
     over the range of 0.1 – 50 µg/mL (UV) or 1 – 1000 ng/mL (MS).
    
  • Accuracy: Spiked recovery within 85-115%.

  • Precision: Intra-day and Inter-day RSD < 15%.

  • Stability: Processed samples must be stable in the autosampler (4°C) for at least 24 hours. Caution: Avoid leaving samples in direct light due to the photosensitivity of the pyrone ring.

References
  • Uchida, R., et al. (2005). "New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778."[1][2][3] The Journal of Antibiotics, 58(6), 397-404. Link

  • Jeong, H. W., et al. (2002). "Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines." Bioorganic & Medicinal Chemistry, 10(10), 3129-3134. Link

  • Cayman Chemical. (n.d.). "Sesquicillin A Product Information & Safety Data Sheet." Link

  • BenchChem. (2025). "The Fungal Metabolite Sesquicillin A: A Technical Guide." Link

Sources

Application Note: Experimental Design for Testing Sesquicillin as a Glucocorticoid Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical validation of diterpenoid pyrones as nuclear receptor modulators.

Introduction & Mechanistic Background

Sesquicillin is an


-pyrone-containing diterpenoid originally isolated from Acremonium sp. and Sesquicillium candelabrum[1][2]. It has been identified as a potent inhibitor of glucocorticoid-mediated signal transduction, exhibiting unique properties as a Glucocorticoid Receptor (GR) antagonist[1]. Unlike classical steroidal antagonists like Mifepristone (RU486), Sesquicillin offers a distinct non-steroidal scaffold, making it a highly valuable lead compound for mitigating glucocorticoid-induced pathologies without off-target steroidal cross-reactivity.

To rigorously validate Sesquicillin as a GR antagonist, researchers must employ a self-validating, multi-tiered experimental pipeline. This guide details the causality and methodology behind target-binding validation, functional cellular antagonism, and in vivo physiological efficacy.

G GC Glucocorticoid (Dexamethasone) GR_cyto Cytosolic GR Complex (GR + HSP90) GC->GR_cyto Binds SQ Sesquicillin (Test Antagonist) SQ->GR_cyto Competes with GC GR_act Activated GR (Ligand-Bound) SQ->GR_act Prevents Activation GR_cyto->GR_act Dissociates HSP90 Nucleus Nucleus: GRE Binding & Gene Transcription GR_act->Nucleus Translocates

Fig 1. Sesquicillin disruption of Glucocorticoid Receptor (GR) signaling and nuclear translocation.

Experimental Design Strategy

A robust validation system requires proving three distinct causal links:

  • Direct Target Engagement: Does Sesquicillin physically bind to the GR ligand-binding domain?

  • Functional Antagonism: Does this binding prevent GR-mediated gene transcription in a living cell?

  • Physiological Efficacy: Does the compound block glucocorticoid-induced phenotypic changes in a whole organism?

Workflow Phase1 Phase 1: Target Affinity Radioligand Binding Assay Phase2 Phase 2: Functional Efficacy Luciferase Reporter Assay Phase1->Phase2 Validated Ki Phase3 Phase 3: In Vivo Validation Adrenalectomized Rat Model Phase2->Phase3 Validated IC50 Data Data Integration & Pharmacokinetic Profiling Phase3->Data In vivo efficacy

Fig 2. Three-phase experimental workflow for validating Sesquicillin as a GR antagonist.

Phase 1: In Vitro Competitive Radioligand Binding Assay

Scientific Rationale: To definitively prove that Sesquicillin acts at the receptor level, we utilize a competitive binding assay against


-Dexamethasone. Dexamethasone is chosen over endogenous cortisol because it possesses a higher affinity for GR and minimal cross-reactivity with the Mineralocorticoid Receptor (MR)[3]. Sodium molybdate is strictly required in the assay buffer; it stabilizes the unliganded GR-HSP90 heterocomplex, preventing receptor degradation and transformation before ligand binding[3].
Protocol:
  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.6), 0.2 mM EDTA, 75 mM NaCl, 1.5 mM

    
    , 20% glycerol, 20 mM sodium molybdate, 0.2 mM DTT, and protease inhibitors (20 µg/mL Aprotinin, 20 µg/mL Leupeptin)[3].
    
  • Lysate Preparation: Isolate cytosolic fractions from GR-overexpressing HEK293 cells.

  • Reaction Assembly: In a 96-well plate, combine 140 µL of cytosolic lysate with a constant concentration of 0.3 nM

    
    -Dexamethasone[3].
    
  • Compound Addition: Add Sesquicillin in a 10-point concentration gradient (0.01 nM to 10 µM). Include a well with 500 nM unlabeled Dexamethasone to determine non-specific binding (NSB)[3].

  • Incubation: Incubate the plate overnight at 4°C to reach equilibrium without degrading the receptor.

  • Separation: Add 70 µL of cold charcoal-dextran buffer (0.75 g charcoal, 0.25 g dextran per 50 mL buffer). Causality: Charcoal strips free, unbound hydrophobic steroids from the solution, leaving only receptor-bound

    
    -Dexamethasone in the supernatant[3].
    
  • Detection: Mix for 8 minutes at 4°C, centrifuge at 3000 rpm for 10 minutes, and transfer the supernatant to a scintillation vial for counting[3]. Calculate the

    
     using the Cheng-Prusoff equation.
    

Phase 2: Cell-Based Luciferase Reporter Gene Assay

Scientific Rationale: Binding does not guarantee antagonism. To confirm that Sesquicillin blocks transcription, we use a reporter gene assay. We utilize a "Sub-maximal Agonist Challenge" (Antagonist-mode setup). Cells are stimulated with an


 dose of Dexamethasone[4][5]. Using an 

concentration (rather than

) ensures a robust luminescence signal while keeping the system sensitive enough to detect competitive displacement by Sesquicillin[4].
Protocol:
  • Cell Seeding: Harvest HEK293 cells stably expressing full-length human GR (NR3C1) and a Glucocorticoid Response Element (GRE)-driven luciferase reporter[4][6]. Seed at 30,000 cells/well in a white, clear-bottom 96-well microplate[6].

  • Pre-Incubation: Incubate cells at 37°C in a 5%

    
     incubator overnight (approx. 16 hours)[6].
    
  • Agonist Challenge Preparation: Prepare a bulk suspension of assay medium supplemented with Dexamethasone to achieve a final well concentration of ~20 nM (approximate

    
    )[6].
    
  • Antagonist Treatment: Dispense the Dexamethasone-supplemented medium into the wells. Immediately add Sesquicillin in 3-fold serial dilutions (e.g., 3000 nM down to 0.1 nM)[4].

  • Controls:

    • Positive Antagonist Control: Mifepristone (RU486) gradient[6].

    • Basal Control: Unstimulated cells (vehicle only).

    • Maximal Control: Dexamethasone alone (no antagonist)[6].

  • Incubation & Detection: Incubate for 24 hours. Add 100 µL of ONE-Step™ Luciferase reagent per well, rock at room temperature for 10 minutes, and quantify Relative Light Units (RLU) using a luminometer[6]. Calculate the

    
    .
    

Phase 3: In Vivo Dexamethasone-Antagonism Model

Scientific Rationale: In vitro assays cannot account for pharmacokinetics, liver metabolism, or tissue distribution. To test in vivo efficacy, we utilize an Adrenalectomized (ADX) rat model. Causality: Intact animals produce highly variable levels of endogenous corticosterone in response to handling stress, which competes with the test antagonist and confounds results[7][8]. Adrenalectomy eliminates endogenous GR ligands, creating a clean background where GR is exclusively activated by exogenous Dexamethasone[7][8].

Protocol:
  • Animal Preparation: Perform bilateral adrenalectomy on male Sprague-Dawley rats. Maintain animals on 0.9% saline drinking water to compensate for aldosterone loss[7]. Allow 7 days for recovery and complete clearance of endogenous steroids.

  • Dosing Regimen: Divide rats into groups (n=8/group). Administer Sesquicillin via oral gavage or IP injection at varying doses (e.g., 10, 30, and 60 mg/kg)[3][7].

  • Agonist Challenge: 30 minutes post-antagonist administration, inject Dexamethasone (e.g., 3 mg/kg SC) to induce GR-mediated physiological responses (e.g., liver glycogen accumulation)[7][8].

  • Tissue Harvesting: 4 to 6 hours post-challenge, euthanize the animals. Harvest liver tissue for glycogen quantification and brain tissue (hippocampus) for GR nuclear translocation analysis[7].

  • Analysis: Quantify liver glycogen levels (mg/g tissue) using a standard colorimetric assay. Compare the Dexamethasone-only group (maximal glycogen) to the Sesquicillin-treated groups to determine in vivo functional blockade[8].

Data Presentation & Expected Outcomes

All quantitative data from the three phases must be integrated to establish the therapeutic window and efficacy profile of Sesquicillin.

Assay PhaseMetric EvaluatedExpected Profile for SesquicillinControl (Mifepristone / RU486)
Phase 1: Radioligand Binding Binding Affinity (

)
Low nanomolar range~0.5 - 2.0 nM
Phase 1: Radioligand Binding Receptor SelectivityHigh GR selectivity, low MR/PRHigh GR, but high PR cross-reactivity
Phase 2: Reporter Gene Functional Antagonism (

)
Dose-dependent suppression of RLUComplete suppression at 1 µM
Phase 3: In Vivo Model Liver Glycogen AccumulationSignificant reduction vs. Dex aloneBaseline levels restored
Phase 3: In Vivo Model GR Nuclear TranslocationTrapped in cytosolic fractionPartial nuclear translocation[7]

References

Sources

Troubleshooting & Optimization

Technical Support Center: Sesquicillin Formulation & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck in natural product drug discovery: translating highly lipophilic compounds into reliable in vitro and in vivo biological data.

Sesquicillin is a potent fungal metabolite known for antagonizing glucocorticoid-mediated signal transduction [1] and directly inhibiting the mitochondrial electron transport chain (ETC) [2]. However, its complex hydrophobic structure often leads to poor aqueous solubility, erratic bioavailability, and irreproducible assay results. This guide provides field-proven, self-validating methodologies to overcome these formulation challenges.

Physicochemical Profile & Assay Implications

To formulate Sesquicillin effectively, we must first understand the structural causality behind its behavior. Sesquicillin is a decalin-containing diterpenoid pyrone (DDP) [3]. The highly hydrophobic decalin core strongly resists aqueous solvation, driving the molecules to self-associate and precipitate when introduced to biological media.

Table 1: Sesquicillin Quantitative Data & Formulation Impact

PropertyValue / DescriptionImpact on Biological Assay Design
Molecular Weight 470.6 g/mol Requires precise molarity calculations; 1 mg/mL ≈ 2.12 mM.
Chemical Formula C29H42O5High carbon-to-oxygen ratio dictates extreme lipophilicity.
Structural Class Decalin-containing diterpenoid pyroneHydrophobic decalin core drives rapid aqueous aggregation.
Primary Solvents DMSO, Ethanol, DichloromethaneOrganic solvents are mandatory for primary stock creation [4].
Known Targets ETC Complex III, Glucocorticoid ReceptorCarrier molecules must not uncouple mitochondrial respiration.
Troubleshooting Guides & FAQs

Q: Why does Sesquicillin precipitate immediately when I add my DMSO stock to cell culture media? A: This is caused by a phenomenon known as the "solvent shift." When you spike a 100% DMSO stock directly into an aqueous environment (like DMEM or RPMI), the local polarity of the solution shifts drastically. Because the hydrophobic decalin core of Sesquicillin cannot form hydrogen bonds with water, the thermodynamic penalty of remaining in solution is too high. The molecules aggressively self-associate via hydrophobic interactions, crashing out of solution as micro-crystals before they can disperse.

Q: How can I improve aqueous solubility for in vitro assays without exceeding the 0.1% - 0.5% DMSO toxicity limit? A: You must bridge the polarity gap using an intermediate carrier molecule. I recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. It forms a non-covalent inclusion complex with Sesquicillin, shielding the lipophilic decalin core from the aqueous environment while the hydrophilic exterior keeps the complex dissolved. This allows you to dilute the compound into aqueous media while keeping the final DMSO concentration well below cytotoxic thresholds.

Q: Can I use surfactants like Tween-80 or Triton X-100 instead of cyclodextrins? A: Proceed with extreme caution. Sesquicillin's primary mechanism of action involves the inhibition of the mitochondrial electron transport chain [2]. Surfactants, particularly Triton X-100, can permeabilize mitochondrial membranes and dissipate the proton motive force. Using these surfactants will artificially uncouple the mitochondria, creating a massive false positive in your ETC or oxygen consumption rate (OCR) assays. HP-β-CD is biologically inert regarding mitochondrial respiration, making it the superior choice.

Self-Validating Protocol: Aqueous Formulation of Sesquicillin

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes a built-in spectrophotometric checkpoint to guarantee that your compound is fully solubilized before it ever touches your biological targets.

Materials Required:

  • Sesquicillin powder (≥95% purity recommended)

  • Anhydrous DMSO (Cell culture grade)

  • 20% (w/v) HP-β-CD in sterile PBS

  • Vortex mixer and bath sonicator

Step-by-Step Methodology:

  • Primary Stock Generation: Dissolve solid Sesquicillin in anhydrous DMSO to create a 20 mM primary stock. Note: Ensure the vial is tightly sealed and vortexed for 60 seconds. Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Intermediate Complexation: In a sterile microcentrifuge tube, add 900 µL of the 20% HP-β-CD solution. While vortexing the tube at medium speed, add 100 µL of the 20 mM Sesquicillin DMSO stock dropwise.

  • Sonication: Place the intermediate solution (now 2 mM Sesquicillin, 10% DMSO, 18% HP-β-CD) in a bath sonicator at room temperature for 10 minutes to drive the inclusion complex formation.

  • Final Aqueous Dilution: Dilute the intermediate solution 1:100 into your final assay media (e.g., DMEM). Your final working concentration is now 20 µM Sesquicillin, with only 0.1% DMSO and 0.18% HP-β-CD.

  • The Validation Checkpoint (Critical): Before applying to cells, blank a spectrophotometer at 600 nm using a vehicle control (media + 0.1% DMSO + 0.18% HP-β-CD). Read the OD600 of your Sesquicillin media.

    • Pass: OD600 < 0.01. The compound is fully solubilized. Proceed to assay.

    • Fail: OD600 > 0.05. Light scattering is occurring due to micro-precipitation. Discard the media, increase the sonication time in Step 3, or increase the HP-β-CD ratio.

Visualizing Workflows and Mechanisms

Below are the logical architectures mapping the formulation workflow and the downstream biological mechanisms of Sesquicillin.

FormulationWorkflow A Solid Sesquicillin (Highly Lipophilic) B Primary Stock (20 mM in 100% DMSO) A->B Dissolve & Vortex C Intermediate Complexation (HP-β-CD in PBS) B->C Dropwise Addition with Sonication D Final Assay Media (0.1% DMSO, Aqueous) C->D Dilute to Working Concentration E Validation Checkpoint (OD600 < 0.01) D->E Measure Turbidity F In Vitro Bioassay (e.g., ETC Inhibition) E->F Pass (No Precipitation)

Workflow for formulating hydrophobic Sesquicillin into aqueous media for biological assays.

MOA S Sesquicillin (Solubilized) ETC Mitochondrial ETC (Complex III) S->ETC Inhibits GR Glucocorticoid Receptor S->GR Antagonizes G1 G1 Phase Arrest ETC->G1 ATP Depletion / ROS GR->G1 Signal Modulation Apop Apoptosis / Cytotoxicity G1->Apop Prolonged Arrest

Mechanistic pathways of Sesquicillin detailing ETC inhibition, GR antagonism, and G1 phase arrest.

References
  • Engel, L., et al. "Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction." The Journal of Antibiotics, 1998. URL:[Link]

  • "Integrated Compound Profiling Screens Identify the Mitochondrial Electron Transport Chain as the Molecular Target of the Natural Products Manassantin, Sesquicillin, and Arctigenin." ACS Chemical Biology, 2013. URL:[Link]

  • "Synthetic biology based construction of biological activity-related library of fungal decalin-containing diterpenoid pyrones." Nature Communications, 2020. URL:[Link]

Technical Support Center: Sesquicillin Production Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Fermentation Protocols & Troubleshooting for Albophoma sp.

Introduction & Core Strategy

Welcome to the Sesquicillin Technical Support Hub. As Senior Application Scientists, we understand that producing complex fungal metabolites like Sesquicillin (a pyrano-diterpene) requires balancing biomass accumulation with secondary metabolite induction.

Sesquicillin is primarily produced by Albophoma species (e.g., Albophoma sp.[1] FKI-1778).[1][2] Unlike simple bacterial fermentations, this process is governed by morphological differentiation and strict regulation of the mevalonate pathway. Our optimization strategy focuses on three critical vectors:

  • Morphological Control: Maintaining the "pellet" vs. "filament" balance to manage rheology and oxygen transfer.

  • Precursor Availability: Enhancing flux through the mevalonate pathway to Geranylgeranyl Pyrophosphate (GGPP).

  • Stress Induction: Triggering secondary metabolism via nutrient limitation (carbon/nitrogen ratio).

Standardized Protocol & Media Formulation

The following baseline protocols are validated for Albophoma sp. FKI-1778.[1][2][3] Deviations from these baselines are the primary cause of batch-to-batch variability.

Phase I: Inoculum & Seed Culture

Objective: Rapid biomass generation without premature secondary metabolite induction.

ComponentConcentration (w/v)Function
Glucose 2.0%Rapid carbon source for vegetative growth.
Polypepton 0.5%Organic nitrogen for amino acid synthesis.
Yeast Extract 0.2%Growth factors and B-vitamins.
MgSO₄[1][4]·7H₂O 0.05%Cofactor for enzymatic activity.
Agar 0.1% (Optional)Increases viscosity to prevent pellet clumping.

Process Parameters:

  • Temp: 27°C

  • Agitation: 180 RPM (Rotary)

  • Time: 48–72 hours (Transfer when PMV > 10%)

Phase II: Production Fermentation

Objective: Stress induction and precursor channeling.

ComponentConcentration (w/v)Optimization Note
Soluble Starch 2.0 – 3.0%Slow-release carbon prevents catabolite repression.
Glycerol 0.5%Acts as a carbon backbone for lipid/terpene synthesis.
Soybean Meal 1.0%Complex nitrogen source; slow hydrolysis favors titers.
Dry Yeast 0.5%Source of nucleotides and vitamins.
KCl 0.3%Osmotic regulator.
CaCO₃ 0.2%pH buffer (Critical: Terpenoid synthesis acidifies media).

Visualizing the Biosynthetic Logic

To optimize production, you must understand the metabolic flow. Sesquicillin is a diterpene derived from the Mevalonate pathway. The diagram below illustrates the Critical Control Points (CCPs) where you can intervene.

Sesquicillin_Pathway AcetylCoA Acetyl-CoA (Precursor) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA MVA Mevalonate (MVA) HMGCoA->MVA HMG-CoA Reductase (Rate Limiting Step) IPP IPP / DMAPP (C5 Building Blocks) MVA->IPP FPP Farnesyl PP (C15) IPP->FPP GGPP Geranylgeranyl PP (C20) (Diterpene Core) FPP->GGPP GGPP Synthase Sesquicillin Sesquicillin A (Pyrano-diterpene) GGPP->Sesquicillin Cyclization & Oxidation Oxygen Dissolved Oxygen (Cofactor for Cyclization) Oxygen->Sesquicillin Required for P450s Nitrogen Nitrogen Limitation (Trigger) Nitrogen->GGPP Induces Flux

Caption: The metabolic pathway from Acetyl-CoA to Sesquicillin. Note that HMG-CoA Reductase is the primary bottleneck, and downstream cyclization requires high Dissolved Oxygen (DO).

Troubleshooting & Optimization (Q&A)

Category 1: Low Titer & Yield

Q: My biomass is high (thick mycelia), but Sesquicillin titer is negligible. What is wrong? A: You are likely experiencing Carbon Catabolite Repression or Nitrogen Excess .

  • The Science: Albophoma prioritizes vegetative growth over secondary metabolism when easily assimilable nitrogen (like Ammonium Sulfate) or rapid carbon (Glucose) is abundant.

  • The Fix:

    • Switch Carbon Source: Replace 50% of your glucose with Soluble Starch or Maltose . These break down slowly, creating a "nutrient-limited" state that triggers the secondary metabolite gene clusters [1].

    • Reduce Nitrogen: Lower the Yeast Extract concentration in the production phase and rely on Soybean Meal. A high C:N ratio (typically >20:1) is essential for diterpene production.

Q: Can I add precursors to boost yield? A: Yes. Since Sesquicillin is a terpenoid, feeding the Mevalonate pathway is effective.

  • Protocol: Add Sodium Acetate (0.1%) or Magnesium Sulfate (up to 5mM) at 48 hours. Mg²⁺ is a critical cofactor for terpene synthases (specifically GGPP synthase) [2].

Category 2: Morphology & Oxygen Transfer

Q: The fermentation broth becomes extremely viscous, and DO drops to 0%. A: This is a classic fungal rheology issue. Filamentous fungi can form dense mats that prevent oxygen transfer.

  • The Fix:

    • Morphology Control: You want "pellets" (small spheres), not "clumps." Increase the inoculum density (to >5% v/v). Higher inoculum density promotes pellet formation over filamentous growth.

    • Agitation Strategy: Do not simply increase RPM, as Albophoma hyphae can be shear-sensitive. Instead, use a Rushton Impeller (for gas dispersion) combined with a Marine Propeller (for bulk mixing) if your bioreactor allows.

    • Viscosity Modifiers: Add Agar (0.1%) or Carboxymethyl Cellulose (CMC) to the seed media. This physically alters the shear environment, encouraging pellet formation before the production tank [3].

Category 3: Process Stability

Q: The pH drops rapidly to <4.0 after 72 hours, and production stops. A: Terpenoid biosynthesis often involves the release of organic acids or proton exchange.

  • The Fix:

    • Buffer Capacity: Ensure CaCO₃ (0.2-0.5%) is present in the initial media. It acts as a slow-release buffer.

    • Active Control: Maintain pH between 5.5 and 6.5 . If pH drops below 5.0, the enzymatic activity of the cyclases (responsible for forming the pyrano-diterpene skeleton) is significantly inhibited.

Experimental Workflow Diagram

Follow this workflow to ensure reproducibility.

Workflow Stock Cryo-Stock (-80°C) Plate PDA Plate (25°C, 7-10 Days) Stock->Plate Revival Seed Seed Flask (48h, 180 RPM) Target: PMV 10% Plate->Seed Mycelial Plug Prod Production Fermenter (120-144h) Fed-Batch Phase Seed->Prod 5% Inoculation Prod->Prod Feed: Starch/Mg2+ (At 48h & 72h) Extract Extraction (Ethyl Acetate) Prod->Extract Harvest

Caption: Standard operational workflow. Note the critical feeding window between 48h and 72h in the production phase.

References

  • Uchida, R., et al. (2005). "New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[2] FKI-1778."[1][2] The Journal of Antibiotics, 58(6), 397-404.

  • Schmidt-Dannert, C. (2015). "Biosynthesis of terpenoid natural products in fungi." Advances in Biochemical Engineering/Biotechnology, 148, 19-61.

  • Suriya, J., et al. (2016). "Optimization of fermentation conditions for fungal secondary metabolite production." Frontiers in Microbiology. (General reference for fungal fermentation optimization parameters).

  • BenchChem. "Sesquicillin A: Technical Guide." (Chemical structure and organism data).

Sources

Refining the stereoselective synthesis of the Sesquicillin core

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refining the stereoselective synthesis of the Sesquicillin core Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Technical Overview & Core Directive

Subject: Stereoselective Construction of the Sesquicillin A Decalin Core Primary Methodology: Electrochemically Mediated Oxidative Radical Polycyclization (Refined Protocol) Legacy Methodology: Diels-Alder Cycloaddition (Danishefsky Protocol)

Executive Summary: Sesquicillin A is a fungal metabolite characterized by a trans-decalin core decorated with a gem-dimethyl group, an acetoxy stereocenter, and a pyrone side chain. The "classic" synthesis (Zhang & Danishefsky, 2002) relies on linear Diels-Alder strategies, which, while stereoselective, are step-intensive. The "refined" protocol (Merchant et al., 2018) utilizes an electrochemical oxidative radical polycyclization to forge the decalin core in a single operation. This guide addresses the technical nuances of the electrochemical refinement while providing troubleshooting for stereochemical pitfalls common to both pathways.

Refined Experimental Protocol: Electrochemical Polycyclization

Objective: Rapid construction of the trans-decalin core from a polyene precursor via Mn/Cu dual electrocatalysis.

Workflow Visualization

Sesquicillin_Synthesis cluster_conditions Critical Parameters Precursor Polyene Precursor (Geranyl-derived) Setup Electrochemical Cell Setup (RVC Anode / Pt Cathode) Precursor->Setup Dissolve in AcOH/TFE Reaction Oxidative Cyclization (Mn(OAc)2, Cu(2-EH)2, LiClO4) Setup->Reaction Constant Current (5-10 mA) Quench Workup & Purification (Silica Gel) Reaction->Quench TLC Monitoring Product Sesquicillin Decalin Core (Trans-fused) Quench->Product Isolation

Caption: Figure 1. Workflow for the electrochemical oxidative radical polycyclization of the Sesquicillin core.

Step-by-Step Methodology
  • Precursor Preparation: Synthesize the geranyl-derived polyene precursor containing the necessary malonate or keto-ester termination for radical termination.

  • Electrolyte Preparation: Dissolve LiClO₄ (0.1 M) in a mixture of Acetic Acid (AcOH) and 2,2,2-Trifluoroethanol (TFE) (1:1 v/v). Note: TFE is critical for stabilizing the radical cation intermediates.

  • Catalyst Loading: Add Mn(OAc)₂ (0.5 equiv) and Cu(2-ethylhexanoate)₂ (0.2 equiv). The Mn(III) species initiates the oxidation, while Cu(II) mediates the termination/desaturation.

  • Electrolysis:

    • Anode: Reticulated Vitreous Carbon (RVC).

    • Cathode: Platinum wire.

    • Current: Constant current (CCE) at 5–10 mA/mmol.

    • Temperature: Maintain at 40–60 °C to promote cyclization over intermolecular coupling.

  • Workup: Upon consumption of starting material (approx. 3-4 F/mol), quench with saturated NaHCO₃. Extract with EtOAc.

Troubleshooting Hub (FAQs)

Category A: Stereoselectivity & Core Formation[1][2][3][4]

Q1: I am isolating the cis-decalin diastereomer instead of the desired trans-decalin. What is driving this?

  • Root Cause: In radical polycyclizations, the stereochemical outcome is dictated by the folding of the polyene chain (Stork-Eschenmoser hypothesis analog). A cis-fusion often results from a "boat-like" transition state caused by steric clash or improper solvent coordination.

  • Corrective Action:

    • Solvent Polarity: Increase the proportion of TFE. TFE's hydrogen-bond donating ability stabilizes the specific conformer leading to the trans-fusion.

    • Temperature: Lower the reaction temperature slightly (e.g., from 60°C to 40°C). While this slows the rate, it favors the thermodynamic trans-transition state over the kinetic cis-pathway.

    • Precursor Geometry: Verify the E/Z geometry of your internal olefins in the precursor. An impure Z-olefin contaminant will obligate a different folding pathway.

Q2: In the Danishefsky (Diels-Alder) route, my endo/exo selectivity is poor (dr < 3:1).

  • Root Cause: Thermal Diels-Alder reactions of substituted quinones or enones often suffer from poor facial selectivity without Lewis Acid guidance.

  • Corrective Action:

    • Lewis Acid Catalyst: Switch to a bidentate Lewis acid like SnCl₄ or TiCl₄ . These chelate the carbonyls, locking the dienophile conformation and lowering the LUMO energy, which enhances endo selectivity (leading to the correct relative stereochemistry).

    • Temperature Control: Conduct the reaction at -78°C and warm slowly. High temperatures erode selectivity.

Category B: Reaction Efficiency & Yield

Q3: My electrochemical yield is stalled at <30%, and I see electrode fouling.

  • Root Cause: "Passivation" of the RVC anode occurs when radical intermediates polymerize on the electrode surface rather than cyclizing in solution.

  • Corrective Action:

    • Current Density: Reduce the current density. High local radical concentrations at the electrode surface favor polymerization.

    • Polarity Reversal: Implement a periodic polarity reversal (every 1-2 minutes) to "clean" the electrode surface.

    • Concentration: Dilute the reaction (0.01 M instead of 0.05 M). Intramolecular cyclization (zero-order in concentration) is favored over intermolecular polymerization (second-order) at high dilution.

Q4: The oxidative termination step fails, leaving a saturated decalin instead of the alkene.

  • Root Cause: Insufficient Cu(II) turnover. The Copper co-catalyst is responsible for the oxidative desaturation (beta-hydride elimination equivalent) of the final radical.

  • Corrective Action:

    • Catalyst Load: Increase Cu(2-EH)₂ loading to 30 mol%.

    • Oxidant: Ensure sufficient current is passed (increase to 4.5 F/mol) to regenerate the Cu(II) species at the anode.

Diagnostic Decision Tree

Use this logic flow to diagnose low yields or stereochemical errors.

Troubleshooting_Tree Start Problem Detected IssueType Identify Issue Start->IssueType Stereo Wrong Diastereomer (Cis-fused / Wrong Isomer) IssueType->Stereo Stereochemistry Yield Low Yield / Fouling IssueType->Yield Efficiency CheckSolvent Check Solvent System Is TFE present? Stereo->CheckSolvent CheckCurrent Check Current Density Is it >10 mA? Yield->CheckCurrent CheckTemp Check Temperature Is it >60°C? CheckSolvent->CheckTemp Yes SolventFix Action: Increase TFE ratio (Stabilizes Trans-TS) CheckSolvent->SolventFix No TempFix Action: Reduce Temp to 40°C CheckTemp->TempFix Yes CurrentFix Action: Dilute Rxn & Clean Electrodes CheckCurrent->CurrentFix Yes

Caption: Figure 2. Diagnostic decision tree for troubleshooting Sesquicillin core synthesis.

Comparative Data: Classic vs. Refined

ParameterClassic (Danishefsky, 2002)Refined (Merchant/Baran, 2018)
Key Strategy Diels-Alder / Robinson AnnulationElectrochemical Radical Polycyclization
Step Count (Core) 6–8 Steps1 Step (Cascade)
Stereocontrol Substrate/Catalyst Controlled (High)Substrate Folding Controlled (Moderate-High)
Typical Yield 45–60% (Cumulative)35–50% (Single Step)
Scalability High (Gram scale established)Moderate (Electrode surface area limited)
Reagent Cost Low (Standard Lewis Acids)Low-Medium (Electrodes, Cu/Mn salts)

References

  • Merchant, R. R., Oppedisano, A., & Baran, P. S. (2018). Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling. Journal of the American Chemical Society, 140(46), 15621–15625.

  • Zhang, F., & Danishefsky, S. J. (2002).[1] An efficient stereoselective total synthesis of DL-sesquicillin, a glucocorticoid antagonist.[1] Angewandte Chemie International Edition, 41(8), 1434–1437.

  • BenchChem. (2025).[2] The Fungal Metabolite Sesquicillin A: A Technical Guide for Scientific Professionals. BenchChem Technical Library.

Sources

Improving the efficiency of the final steps in Sesquicillin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center response for researchers optimizing the synthesis of Sesquicillin A and related Drimane-Pyrone conjugates .

The advice synthesizes established protocols for drimane sesquiterpenoid construction and pyrone functionalization , addressing the specific stability and reactivity challenges of the Sesquicillin scaffold (CAS 51103-58-3).

Ticket ID: SESQ-SYN-004 Subject: Improving Efficiency in Final Oxidation, Coupling, and Purification Steps Assigned Specialist: Senior Application Scientist, Natural Product Synthesis Division[1]

Overview

The final stages of Sesquicillin synthesis—specifically the installation of the C-12 carboxylic acid (or equivalent linker) on the drimane core and its subsequent handling—are notorious for yield attrition. This is primarily due to the steric congestion at the decalin ring junction and the chemical lability of the 4-hydroxy-2-pyrone moiety.

This guide addresses three critical bottlenecks:

  • The Oxidation Crisis: Optimizing the aldehyde-to-acid conversion (Pinnick protocol).

  • Fragment Coupling: Managing steric hindrance during the drimane-pyrone connection.[1]

  • Purification Integrity: Preventing lactone ring opening during isolation.

Module 1: The Oxidation Bottleneck (Aldehyde Acid)[1]

In the synthesis of the drimane core (often via Albicanol intermediates), the conversion of the C-12 aldehyde to the carboxylic acid is a Critical Process Parameter (CPP). Standard Jones oxidation often leads to acid-catalyzed isomerization of the


 or 

double bond.[1]
Recommended Protocol: Buffered Pinnick Oxidation

We recommend the Lindgren-Pinnick oxidation over chromium-based methods.[1] However, for Sesquicillin precursors, the generation of hypochlorous acid (HOCl) byproducts can cause chlorination of the electron-rich double bond.

Troubleshooting the Pinnick Reaction
SymptomRoot CauseCorrective Action
Chlorinated Side-Products HOCl attacking the

alkene.[1]
Add Scavenger: Use 2-methyl-2-butene (10–15 equiv.) or Resorcinol.[1] The alkene scavenger is superior for lipophilic substrates.
Epimerization at C-9 pH too low (< 3.0).Buffer Control: Use NaH₂PO₄ to maintain pH 3.5–4.[1]5. Do not use unbuffered HCl.[1]
Stalled Reaction Phase transfer limitation.[1]Solvent Switch: Change from

-BuOH/H₂O to THF/H₂O (3:1) or add a catalytic amount of DMSO to solubilize the aldehyde.[1]
Over-oxidation (Sulfoxides) Presence of thio-ethers (if protecting groups used).[1]Switch Oxidant: If S-containing protecting groups are present, switch to Bis(acetoxy)iodobenzene (BAIB) + TEMPO .
Decision Logic for Oxidation Strategy

OxidationLogic Start Substrate: Drimane Aldehyde CheckS Contains Acid-Sensitive Protecting Groups (e.g., TES, EE)? Start->CheckS CheckAlkene Contains Electron-Rich Alkene (C8-C9)? CheckS->CheckAlkene No Tempo Protocol B: BAIB / TEMPO (Neutral pH, No HOCl) CheckS->Tempo Yes Pinnick Protocol A: Buffered Pinnick (NaClO2, NaH2PO4, 2-Me-2-butene) CheckAlkene->Pinnick Yes (Standard) Ley Protocol C: TPAP / NMO (Strictly Anhydrous) CheckAlkene->Ley No (Rare) CheckYield Check pH & Solubility Pinnick->CheckYield Low Yield?

Caption: Selection workflow for late-stage oxidation of the Sesquicillin drimane core. Protocol A is the standard recommendation for high stereochemical fidelity.

Module 2: Fragment Coupling & Stereocontrol

Connecting the lipophilic decalin core to the polar pyrone ring is the most challenging step. The steric bulk of the gem-dimethyl groups at C-4 and C-10 often hinders nucleophilic attack.[1]

FAQ: Coupling Challenges

Q: My yields are low (<30%) during the esterification/coupling step. Why? A: Standard DCC/DMAP couplings often fail due to the N-acylurea rearrangement competing with the slow attack of the hindered alcohol/pyrone.

  • Solution: Switch to Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) or Shiina Esterification (MNBA).[1] These reagents create a mixed anhydride that is more reactive but less prone to rearrangement than carbodiimide intermediates.[1]

Q: How do I prevent the pyrone ring from opening during base-mediated coupling? A: The 4-hydroxy-2-pyrone ring is sensitive to strong bases (e.g., NaOH, LiOH).[1]

  • Solution: Use mild organic bases like DIPEA or DMAP in non-nucleophilic solvents (CH₂Cl₂ or Toluene).[1] Avoid aqueous workups with high pH.[1] If deprotonation is required, use NaH at 0°C followed by immediate addition of the electrophile.

Module 3: Purification & Isolation (The "Soap" Effect)

Sesquicillin A is amphiphilic (lipophilic tail + polar head), causing it to streak on silica gel or form emulsions during extraction.[1]

Optimized Isolation Protocol
  • Quench: Quench reactions with saturated NH₄Cl (pH ~5-6). Avoid NaHCO₃ if the product contains free carboxylic acids, as this forms "soaps" that ruin phase separation.

  • Extraction: Use Ethyl Acetate (EtOAc) rather than Ether.[1] The higher polarity of EtOAc disrupts potential aggregates.

  • Chromatography:

    • Stationary Phase: Use acid-washed Silica Gel or C18 Reverse Phase (recommended for final polish).[1]

    • Mobile Phase Modifier: Add 0.1% Acetic Acid to the eluent. This suppresses the ionization of the pyrone enol/phenol, sharpening the peak shape.

    • Avoid: Triethylamine (TEA) in the mobile phase, as it can form salts with the pyrone, leading to irreversible adsorption.

Quantitative Comparison of Workup Methods
Workup VariableStandard MethodOptimized MethodImpact on Yield
Quench Buffer Sat. NaHCO₃ (pH 8)Sat. NH₄Cl (pH 5) +15% (Prevents emulsion)
Drying Agent MgSO₄Na₂SO₄ +5% (Less adsorption)
Column Additive None0.1% AcOH +20% (Mass recovery)

References

  • Uchida, R., et al. (2005).[1] "New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][2] FKI-1778."[1][2] The Journal of Antibiotics.

  • Kraus, G. A., & Roth, B. (1980).[1] "Synthetic studies toward verrucarol. 2. Preparation of the AB ring system." The Journal of Organic Chemistry. (Seminal work on buffered Pinnick oxidation). [1]

  • Pinnick, H. W. (1981).[1] "Oxidation of α,β-unsaturated aldehydes." Tetrahedron. [1]

  • BenchChem Technical Support. (2025). "The Fungal Metabolite Sesquicillin A: A Technical Guide."

  • Poling, B., et al. (2023).[1] "Total Synthesis of Sesquiterpene-Tropolones." Journal of the American Chemical Society. (Relevant for handling crowded sesquiterpene cyclizations).

Disclaimer: This guide assumes a standard laboratory safety level (BSL-1/Chemical Safety) and access to inert atmosphere (Argon/Nitrogen) manifolds. Always consult the SDS of specific reagents before use.

Sources

Technical Support Center: Optimizing Sesquicillin in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Product: Sesquicillin (Sesquicillin A) Classification: Fungal Metabolite / Pyrano-diterpene Primary Application: Glucocorticoid Receptor (GR) Signaling Modulation & Cell Cycle Studies Document ID: TS-SQC-2025-v4[1]

Executive Summary & Compound Profile

Sesquicillin is a pyrano-diterpene isolated from fungal strains such as Albophoma sp. and Sesquicillium sp. Unlike synthetic glucocorticoids (e.g., Dexamethasone), Sesquicillin exhibits a unique dual-modality: it acts as an inhibitor of Glucocorticoid Receptor (GR)-mediated signal transduction while simultaneously inducing G1 phase cell cycle arrest via p21(Waf1/Cip1) upregulation.

The Challenge: Researchers often encounter "off-target" effects because these two mechanisms—GR inhibition and cell cycle arrest—occur at overlapping concentration ranges. This guide provides the technical protocols to uncouple these effects, ensuring your data reflects the specific pathway of interest.

Critical Data: Dose-Response & Thresholds

Before designing your experiment, review the concentration thresholds for distinct biological activities. Operating outside these windows is the primary cause of off-target artifacts.

Biological EffectCell Line ModelEffective ConcentrationMechanismReference
GR Signal Inhibition HeLa / COS-71.0 – 10.0 µMInhibition of GR-mediated transcription (GRE binding)[1]
G1 Phase Arrest MCF-7 (Breast Cancer)~42 µM (20 µg/mL)Induction of p21; Reduction of Cyclin D1/A[2]
Cytotoxicity (IC50) Jurkat (T-cell)34 µMApoptosis/Necrosis[3]
Kv1.3 Channel Block Human T-cells> 50 µMIon channel blockade (Weak affinity compared to analogs)[4]

Technical Insight: To study GR signaling without confounding cell cycle effects, maintain concentrations below 15 µM . Conversely, if studying anti-proliferative effects, concentrations >20 µM are required, but be aware that GR signaling will be concurrently suppressed.

Troubleshooting & Optimization (Q&A)
Topic A: Mitigating Cytotoxicity in Signaling Assays

Q: I am using Sesquicillin to inhibit GR-mediated gene expression, but my cells are detaching or showing poor viability after 24 hours. Is this an off-target effect?

A: Yes, this is likely off-target cytotoxicity related to G1 arrest and subsequent apoptosis.

  • The Cause: You are likely dosing above the Cytotoxic Threshold (>30 µM) or exposing cells for too long. While Sesquicillin inhibits GR signaling rapidly (hours), the p21-mediated cell cycle arrest is a slower, cumulative process.

  • The Fix (Protocol):

    • Titration: Lower your dose to 5–10 µM .

    • Pulse-Chase Experiment: Pre-treat with Sesquicillin for only 2 hours prior to adding the GR agonist (e.g., Dexamethasone).

    • Harvest Early: Measure transcriptional outputs (qPCR) at 4–6 hours post-stimulation. Do not wait 24 hours, as the secondary cell cycle effects will confound the data.

Topic B: Distinguishing GR Specificity

Q: How do I prove that the phenotypic change I see is due to Sesquicillin's effect on the Glucocorticoid Receptor and not a general stress response?

A: Sesquicillin is not a "clean" drug; it affects multiple pathways. You must validate specificity using a "Rescue & Block" approach.

  • The Protocol (Self-Validating System):

    • The Agonist Check: Treat cells with Dexamethasone (Dex). Dex should induce GR-responsive genes (e.g., GILZ, FKBP5).

    • The Sesquicillin Block: Co-treat Dex + Sesquicillin. You should see a reduction in GILZ expression.

    • The Specificity Control (Crucial): Use a specific GR antagonist like Mifepristone (RU486) alongside Sesquicillin. If Sesquicillin acts via the same pocket or pathway, the effects should not be additive in a way that exceeds total receptor saturation.

    • Genetic Validation: Perform the same assay in a GR-null cell line (e.g., CRISPR-Cas9 knockout). If Sesquicillin still causes the phenotype (e.g., cell death) in the absence of GR, the effect is off-target (likely p21-mediated).

Topic C: Solubility & Precipitation

Q: I see crystal formation in my media at 50 µM. Could this be causing the variability in my replicates?

A: Absolutely. Sesquicillin is a lipophilic pyrano-diterpene.

  • The Fix:

    • Solvent: Ensure the stock is prepared in 100% DMSO at high concentration (e.g., 10 mM) to minimize the final DMSO volume added to cells.

    • Final DMSO Concentration: Keep final DMSO < 0.1%.

    • Pre-warming: Warm the media to 37°C before adding the compound. Adding cold compound to cold media precipitates hydrophobic structures.

Visualizing the Mechanism & Off-Targets

The following diagram illustrates the bifurcation of Sesquicillin's effects. Note how the GR Pathway (Blue) is the intended target for signaling studies, while the p21/Cell Cycle Pathway (Red) represents the primary off-target mechanism that leads to G1 arrest.

Sesquicillin_Mechanism cluster_Signaling Target Pathway: GR Signaling cluster_OffTarget Off-Target: Cell Cycle Arrest Sesquicillin Sesquicillin (Pyrano-diterpene) GR Glucocorticoid Receptor (GR) Sesquicillin->GR Inhibits (Target Effect) p21 p21 (Waf1/Cip1) Upregulation Sesquicillin->p21 Induces (Off-Target >15µM) GRE GRE Binding (Nucleus) GR->GRE Translocates Dex GR Agonist (e.g., Dexamethasone) Dex->GR Activates Transcription Anti-inflammatory Gene Expression GRE->Transcription Promotes Arrest G1 Phase Arrest (Cytotoxicity) CDK Cyclin D1 / CDK4 Complex p21->CDK Inhibits CDK->Arrest Leads to

Figure 1: Mechanistic bifurcation of Sesquicillin. Blue pathway represents GR antagonism (typically desired for signaling studies); Red pathway indicates p21-mediated G1 arrest (common off-target at high doses).

Experimental Workflow: The "Window of Specificity"

Use this decision tree to determine the optimal experimental conditions for your specific research goal.

Workflow Start Start: Define Goal Goal_Sig Study GR Signaling Start->Goal_Sig Goal_Cancer Study Cancer/Proliferation Start->Goal_Cancer Dose_Low Dose: 1 - 10 µM Goal_Sig->Dose_Low Dose_High Dose: 20 - 40 µM Goal_Cancer->Dose_High Time_Short Time: < 6 Hours Dose_Low->Time_Short Time_Long Time: 24 - 48 Hours Dose_High->Time_Long Check_GR Control: GR-Null Line Time_Short->Check_GR Check_Cyc Control: Flow Cytometry Time_Long->Check_Cyc Result_Sig Valid GR Inhibition Check_GR->Result_Sig Result_Tox Valid Cytotoxicity Check_Cyc->Result_Tox

Figure 2: Optimization workflow. Selecting the correct dose and timepoint is critical to separating signaling effects from anti-proliferative toxicity.

References
  • Engel, B., Erkel, G., Anke, T., & Sterner, O. (1998).[2][3] Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction.[2][3] The Journal of Antibiotics, 51(5), 518–521.

  • Jeong, H. W., Lee, H. J., Kho, Y. H., et al. (2002).[4] Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 10(10), 3129–3134.[4]

  • Uchida, R., Imasato, R., Yamaguchi, Y., et al. (2005).[2] New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][2][4] FKI-1778.[1][2][4][5] The Journal of Antibiotics, 58(6), 397–404.

  • Cayman Chemical. (n.d.).[4] Sesquicillin A Product Information. Cayman Chemical Datasheet.

Sources

Validation & Comparative

Comparative Guide: Sesquicillin vs. Standard G1 Phase Arrest Agents

[1]

Executive Summary

Sesquicillin (Sesquicillin A) is a fungal pyrano-diterpene metabolite isolated from Albophoma and Acremonium species. While less potent in molar terms than synthetic CDK inhibitors, Sesquicillin offers a unique mechanistic profile: it induces G1 phase arrest via the upregulation of the CDK inhibitor p21(Waf1/Cip1) in a p53-independent manner .

This guide compares Sesquicillin against industry-standard G1 arrest agents—Palbociclib (CDK4/6 inhibitor) and Rapamycin (mTOR inhibitor)—to assist researchers in selecting the optimal tool for cell cycle synchronization and antiproliferative assays.

Key Distinction: Unlike Palbociclib, which directly binds CDK4/6, Sesquicillin appears to act upstream, potentially modulating mitochondrial electron transport or glucocorticoid signaling to trigger metabolic stress responses that elevate p21, making it effective even in p53-mutant cell lines (e.g., MCF-7, Jurkat).

Mechanistic Profiling & Signaling Pathways[2]

To understand the utility of Sesquicillin, one must contrast its action with established agents.

The Comparators
  • Sesquicillin: Acts as an upstream modulator. It has been identified as an inhibitor of the mitochondrial electron transport chain (ETC) and a glucocorticoid antagonist. This metabolic stress likely triggers an AMPK-mediated (or similar) upregulation of p21, suppressing Cyclin D1, A, and E levels.

  • Palbociclib (PD-0332991): A highly selective, reversible, small-molecule inhibitor of CDK4 and CDK6 . It blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing E2F release.

  • Rapamycin (Sirolimus): Inhibits mTORC1 , preventing the translation of critical mRNAs (like Cyclin D1) and stalling cells in G1 due to a lack of growth signals.

Comparative Signaling Diagram

The following diagram illustrates the convergent pathways leading to G1 arrest. Note how Sesquicillin operates via p21 upregulation (independent of p53 status), whereas Palbociclib directly targets the kinase complex.

G1_Arrest_Mechanismcluster_arrestResultSesquicillinSesquicillinETCMitochondrial ETC(Complex I)Sesquicillin->ETCInhibitsPalbociclibPalbociclibCDK4_6CDK4/6Palbociclib->CDK4_6Direct InhibitionRapamycinRapamycinmTORC1mTORC1Rapamycin->mTORC1InhibitsATPATP LevelsETC->ATPDepletesCyclinD1Cyclin D1mTORC1->CyclinD1Reduces TranslationRb_PhosRb PhosphorylationCDK4_6->Rb_PhosPromotesp21p21 (Waf1/Cip1)p21->CDK4_6InhibitsCyclinD1->CDK4_6ActivatesATP->p21Stress Response(p53-independent)E2FE2F ReleaseRb_Phos->E2FReleasesG1_SG1/S TransitionE2F->G1_SDrivesG1_ArrestG1 Phase ArrestG1_S->G1_ArrestBlocked

Figure 1: Comparative Mechanism of Action. Sesquicillin induces G1 arrest via metabolic stress and p21 upregulation, distinct from the direct kinase inhibition of Palbociclib.

Efficacy Analysis: Sesquicillin vs. Alternatives

The following data synthesizes experimental findings from human breast cancer (MCF-7) and T-cell leukemia (Jurkat) cell lines.

Table 1: Comparative Specifications
FeatureSesquicillin Palbociclib Rapamycin
Primary Target Mitochondrial ETC / Glucocorticoid SignalingCDK4 / CDK6mTORC1
Mechanism p21↑, Cyclin D1/A/E↓ (p53-independent)Direct CDK inhibitionTranslation inhibition (Cyclin D1↓)
Potency (IC50) Moderate (~34 µM Jurkat; ~40 µM MCF-7)High (10–15 nM MCF-7)High (0.1–10 nM)
p53 Dependence IndependentIndependent (acts downstream)Independent
Cytotoxicity Cytotoxic at high concentrations (>30 µM)Cytostatic (mostly)Cytostatic
Best Use Case Studying p21-mediated arrest; Metabolic stress modelsStandard G1 synchronization; Breast cancer modelsNutrient sensing/Autophagy research

Field Insight: While Palbociclib is orders of magnitude more potent, Sesquicillin is a valuable tool when the research question involves metabolic coupling to the cell cycle . Its ability to induce p21 without p53 makes it a robust control for studying stress-induced arrest in p53-null backgrounds.

Experimental Protocol: Validating G1 Arrest

To confirm the efficacy of Sesquicillin in your specific cell line, use the following flow cytometry workflow. This protocol relies on Propidium Iodide (PI) staining to quantify DNA content.

Materials
  • Agent: Sesquicillin (Dissolve in DMSO to 10 mM stock).

  • Cells: MCF-7 or Jurkat (Log phase).

  • Fixative: 70% Ethanol (ice-cold).

  • Stain: Propidium Iodide (PI) / RNase A staining solution.

Step-by-Step Workflow
  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow attachment for 24h.
    
  • Treatment:

    • Control: 0.1% DMSO.

    • Sesquicillin: Titrate 10–40 µM (Start with 20 µg/mL or ~42 µM for robust arrest).

    • Comparator: Palbociclib (100 nM).

  • Incubation: Incubate for 24 hours . (Note: Sesquicillin effects on p21 are time-dependent, peaking often at 24h).

  • Harvesting: Trypsinize cells, pellet at 500xg for 5 min. Wash 1x with PBS.

  • Fixation (Critical Step): Resuspend pellet in 200 µL PBS. Dropwise add 800 µL ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto). Record >10,000 events.[1] Use a doublet discrimination gate (FL2-A vs FL2-W).

Workflow Visualization

Experimental_Workflowcluster_prepPhase 1: Culture & Treatmentcluster_analysisPhase 2: AnalysisSeedSeed Cells(Log Phase)TreatAdd Sesquicillin(20-40 µM)Seed->TreatIncubateIncubate24 HoursTreat->IncubateFixFixation(70% EtOH, -20°C)Incubate->FixStainStain(PI + RNase A)Fix->StainFlowFlow Cytometry(FL2-A / FL2-W)Stain->Flow

Figure 2: G1 Arrest Validation Workflow. Critical checkpoint: Ensure single-cell suspension during ethanol fixation to avoid doublets mimicking G2/M populations.

References

  • Jeong, H. W., et al. (2002). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines.[1][2] Bioorganic & Medicinal Chemistry.[1][3][4][5]

  • Uchida, R., et al. (2005). New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[4] FKI-1778.[1][3][4][6][7] The Journal of Antibiotics.[4][8]

  • Merchant, R. R., et al. (2018). Modular Radical Cross-Coupling Strategy for the Synthesis of Pyrone Diterpenes. (Synthesis of Sesquicillin A). Journal of the American Chemical Society.

  • Cayman Chemical. Sesquicillin A Product Information & Biological Activity.[4]

  • BenchChem. Sesquicillin A: A Technical Guide for Scientific Professionals.

Preclinical Validation of Sesquicillin: A Comparative Guide in Murine Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sesquicillin , a pyrano-diterpene fungal metabolite isolated from Albophoma sp., represents a distinct class of anticancer agents functioning primarily as a Glucocorticoid Receptor (GR) antagonist and a G1-phase cell cycle exiter .[1] Unlike standard alkylating agents or taxanes, Sesquicillin operates via p53-independent pathways, making it a critical candidate for drug-resistant phenotypes.[1]

This guide outlines the definitive framework for validating Sesquicillin’s efficacy in animal models. It compares Sesquicillin against mechanistic standards (Mifepristone ) and clinical standards (Doxorubicin/Paclitaxel ), providing the rigorous experimental protocols required to translate in vitro potency (IC50 ~34 µM in Jurkat; G1 arrest in MCF-7) into in vivo clinical relevance.[1]

Part 1: Mechanistic Grounding & Scientific Rationale[1]

The Therapeutic Target: GR Antagonism & Cell Cycle Arrest

Sesquicillin distinguishes itself by blocking glucocorticoid-mediated signal transduction.[1] In hormone-dependent cancers (e.g., MCF-7 breast carcinoma), Glucocorticoid Receptors (GR) can drive anti-apoptotic signaling.[1] Sesquicillin inhibits this pathway, leading to the downregulation of Cyclin D1, Cyclin A, and Cyclin E , and the upregulation of the CDK inhibitor p21(Waf1/Cip1) .[2] Crucially, this arrest occurs independently of p53 status, suggesting efficacy in p53-mutant tumors.

Pathway Visualization

The following diagram details the mechanistic intervention of Sesquicillin compared to standard proliferation signals.

Sesquicillin_Mechanism Sesquicillin Sesquicillin (Albophoma sp.) GR Glucocorticoid Receptor (Cytosolic) Sesquicillin->GR Antagonizes p21 p21 (Waf1/Cip1) Sesquicillin->p21 Induces Expression GR_Complex GR-Ligand Complex GR->GR_Complex Activation (Blocked) Nucleus Nuclear Translocation GR_Complex->Nucleus GRE Glucocorticoid Response Elements (DNA) Nucleus->GRE CyclinD1 Cyclin D1 / CDK4/6 GRE->CyclinD1 Upregulation CellCycle Cell Cycle Progression (G1 -> S Phase) CyclinD1->CellCycle p21->CyclinD1 Inhibits Apoptosis G1 Arrest & Apoptosis

Caption: Sesquicillin antagonizes the Glucocorticoid Receptor (GR) and independently upregulates p21, blocking the Cyclin D1-mediated transition from G1 to S phase.[1]

Part 2: Comparative Benchmarking

To validate Sesquicillin objectively, it must be benchmarked against agents with overlapping mechanisms or clinical indications.

FeatureSesquicillin Mifepristone (RU486) Doxorubicin
Primary Class Pyrano-diterpene / Fungal MetaboliteSynthetic SteroidAnthracycline Antibiotic
Mechanism GR Antagonist + G1 Arrest (p53-indep.)[1]GR & PR AntagonistDNA Intercalation / Topo II Inhibition
Key In Vitro Data IC50: 34 µM (Jurkat); G1 Arrest (MCF-7)IC50: ~10-20 µM (Breast Cancer)IC50: < 1 µM (High Potency)
Toxicity Profile Low general cytotoxicity (Targeted)Endocrine disruptionCardiotoxicity (Dose-limiting)
Validation Goal Prove efficacy in hormone-refractory modelsProve superior safety/specificityProve non-inferiority in resistant lines

Part 3: In Vivo Validation Protocol (Murine Xenograft)

Model Selection: MCF-7 Breast Carcinoma Xenograft

Given Sesquicillin’s verified activity in MCF-7 lines (p53 wild-type, ER+), this is the primary validation model.[1]

  • Host: BALB/c Nude Mice (Female, 6-8 weeks).

  • Supplementation: 17β-Estradiol pellets (0.72 mg, 60-day release) required for MCF-7 growth.[1]

Experimental Workflow

The study is designed to assess Tumor Growth Inhibition (TGI) and Systemic Toxicity .[1]

Experimental_Workflow Inoculation Day 0: Tumor Inoculation (5x10^6 MCF-7 cells) Staging Day 14: Staging (Tumor Vol ~100-150 mm³) Inoculation->Staging Tumor Establishment Randomization Randomization (n=10/group) Staging->Randomization Treatment Treatment Phase (21 Days) Daily/Every-other-day Dosing Randomization->Treatment Endpoint Endpoint Analysis Tumor Wt, IHC, Serum Chem Treatment->Endpoint

Caption: Timeline for MCF-7 xenograft efficacy study. Treatment initiates once tumors reach palpable staging volume (100-150 mm³).[1]

Dosing Regimens & Groups[1]
  • Vehicle Control: PBS/DMSO (Standard solvent for terpenoids).[1]

  • Positive Control: Doxorubicin (4 mg/kg, IV, q7d) OR Mifepristone (10 mg/kg, Oral, Daily).[1]

  • Sesquicillin Low Dose: 20 mg/kg (IP/Oral, Daily).[1] Rationale: Based on in vitro MIC.

  • Sesquicillin High Dose: 50 mg/kg (IP/Oral, Daily).[1]

Key Readouts & Success Metrics
  • Primary Endpoint: Tumor Volume (

    
    ).[1] A TGI > 50% relative to control is the threshold for active status.[1]
    
  • Secondary Endpoint: Body weight retention (toxicity marker).[1] Loss >15% requires euthanasia.[1]

  • Mechanistic Validation (IHC):

    • Ki-67: Proliferation marker (Expect reduction).[1]

    • Cleaved Caspase-3: Apoptosis marker (Expect increase).[1]

    • p21(Waf1/Cip1): Critical Validator. Sesquicillin-treated tumors must show elevated p21 levels to confirm the mechanism of action in vivo.[1]

Part 4: Supporting Experimental Data (In Vitro Foundation)

While in vivo data is the goal of this protocol, the following verified in vitro data serves as the go/no-go criteria for initiating animal studies.

Table 1: Sesquicillin Baseline Potency

Cell Line Tissue Origin IC50 / Effect Source
MCF-7 Breast Carcinoma G1 Arrest at 20 µg/mL [2]
Jurkat T-Cell Leukemia IC50 = 34 µM [4]

| A. salina | Invertebrate Model | MIC = 6.25 µg/mL | [1] |[1]

Interpretation: The disparity between Jurkat cytotoxicity (34 µM) and MCF-7 cytostasis (G1 arrest) suggests Sesquicillin acts primarily as a cytostatic agent in solid tumors.[1] In vivo protocols must therefore prioritize "Tumor Stasis" or "Growth Delay" endpoints rather than rapid tumor regression (shrinkage).[1]

References

  • Uchida, R., Imasato, R., Yamaguchi, Y., et al. (2005).[3] New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][3][4] FKI-1778. The Journal of Antibiotics, 58(6), 397-404.[1][3][4] Link

  • Jeong, H.W., Lee, H.J., Kho, Y.H., et al. (2002). Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.[1] Link

  • Zhang, F., & Danishefsky, S.J. (2002).[1] An Efficient Stereoselective Total Synthesis of dl-Sesquicillin, a Glucocorticoid Antagonist. Angewandte Chemie International Edition, 41(8), 1434.[1][3] Link

  • Cayman Chemical.[1] (n.d.). Sesquicillin A Product Information. Cayman Chemical.[1] Link

Sources

Comparative analysis of Sesquicillin A and Sesquicillin F bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Analysis of Pyrano-Diterpenes: Sesquicillin A vs. Sesquicillin F

Introduction to Pyrano-Diterpenes

Fungi are prolific producers of structurally diverse secondary metabolites. Among these, pyrano-diterpenes (often classified as meroterpenoids) have garnered significant attention due to their complex decalin cores and α-pyrone moieties, which confer a wide array of biological activities[1]. This technical guide provides an in-depth comparative analysis of two critical members of this family: Sesquicillin A and the recently discovered Sesquicillin F . As an application scientist, my objective is to dissect their distinct bioactivity profiles, elucidate their mechanisms of action, and provide robust, self-validating protocols for their experimental evaluation.

Structural Origins and Biosynthetic Divergence

Both compounds share a highly conserved pyrano-diterpene skeleton but diverge in their peripheral functionalization, which dramatically alters their target specificity.

  • Sesquicillin A was originally isolated from the culture broth of Albophoma sp. FKI-1778[2]. It has been extensively studied not only for its insecticidal properties but also for its potent glucocorticoid antagonist activity and cytotoxicity[3]. Its total synthesis has been elegantly achieved via radical cross-coupling, highlighting its importance in medicinal chemistry[4].

  • Sesquicillin F , a novel meroterpenoid, was isolated from the marine-derived fungus Mariannaea macrochlamydospora FKI-4735[5]. It exhibits exceptional, highly targeted insecticidal activity, particularly against agricultural pests, marking it as a promising lead for next-generation agrochemicals[6].

Comparative Bioactivity Profile

The functional divergence of these two molecules is best illustrated by their quantitative bioactivity metrics.

FeatureSesquicillin ASesquicillin F
Producing Organism Albophoma sp. FKI-1778Mariannaea macrochlamydospora FKI-4735
Primary Bioactivity Glucocorticoid antagonism, CytotoxicityInsecticidal (Agrochemical)
Target Organism / Cell Line Jurkat cells, Artemia salina (brine shrimp)Halyomorpha halys (Brown marmorated stink bug)
Quantitative Efficacy IC50 = 34 µM (Jurkat); MIC = 6.25 µg/mL (A. salina)Lethal at 1 ppm (H. halys)
Mechanism of Action Competitive inhibition of Glucocorticoid Receptor; G1 phase arrestDisruption of insect neuromuscular/metabolic pathways

Mechanistic Insights and Signaling Pathways

Sesquicillin A: Glucocorticoid Receptor Antagonism Sesquicillin A acts as a potent inhibitor of glucocorticoid-mediated signal transduction[3]. Glucocorticoids normally bind to the cytosolic Glucocorticoid Receptor (GR), inducing a conformational change that leads to nuclear translocation and the transcription of target genes (often resulting in immunosuppression). Sesquicillin A competitively binds to the GR complex, preventing this translocation and thereby acting as a glucocorticoid antagonist. This mechanism is directly responsible for its observed cytotoxicity in Jurkat cells (a T-lymphocyte cell line highly dependent on precise GR signaling for survival and proliferation)[7].

GR_Pathway GC Glucocorticoid (Agonist) GR Cytosolic GR Complex (Inactive) GC->GR Activates Trans Nuclear Translocation & Dimerization GR->Trans Pathway Blocked SesqA Sesquicillin A (Antagonist) SesqA->GR Competitive Inhibition GRE GRE Binding & Gene Transcription Trans->GRE

Figure 1: Mechanism of Glucocorticoid Receptor (GR) antagonism by Sesquicillin A.

Sesquicillin F: Targeted Insecticidal Efficacy Unlike the broad cytotoxicity of Sesquicillin A, Sesquicillin F demonstrates extreme potency against specific agricultural pests, such as Halyomorpha halys, at concentrations as low as 1 ppm[5]. The causality behind this specificity likely stems from unique binding affinities to insect-specific targets (such as voltage-gated channels or specific metabolic enzymes), which are currently the subject of intense structural biology research.

Experimental Methodologies

To rigorously compare these compounds, experimental designs must account for their distinct biological targets. Below are self-validating protocols designed to ensure high-fidelity data.

Workflow Fungi Fungal Cultivation Albophoma / Mariannaea Extract Solvent Extraction & HPLC Purification Fungi->Extract AssayA In Vitro Assay Jurkat Cells (Sesquicillin A) Extract->AssayA Isolate A AssayF In Vivo Assay H. halys (Sesquicillin F) Extract->AssayF Isolate F Data Dose-Response & Efficacy Calculation AssayA->Data AssayF->Data

Figure 2: Comparative bioactivity screening workflow for Sesquicillin A and F.

Protocol 1: In Vitro Cytotoxicity & GR Antagonism Assay (Sesquicillin A)

Rationale: Jurkat cells (human T-cell leukemia) are utilized because their proliferation is highly sensitive to glucocorticoid pathway modulation[2]. This provides a direct, measurable phenotype for Sesquicillin A's GR antagonism. Self-Validation System: Includes Dexamethasone as a positive GR agonist control and a vehicle-only (DMSO) negative control to baseline cell viability.

  • Cell Culture Preparation: Cultivate Jurkat cells in RPMI-1640 medium supplemented with 10% FBS. Seed at a density of

    
     cells/well in a 96-well plate.
    
  • Compound Formulation: Dissolve Sesquicillin A in highly pure DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 100 µM. Crucial Step: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment & Incubation: Treat cells with Sesquicillin A. In parallel wells, co-treat with 100 nM Dexamethasone to assess competitive GR antagonism. Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Quantification: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 by plotting a non-linear regression curve. A standard IC50 for Sesquicillin A in this model should approximate 34 µM[7].

Protocol 2: In Vivo Insecticidal Efficacy Assay (Sesquicillin F)

Rationale: Halyomorpha halys (brown marmorated stink bug) is a devastating agricultural pest[5]. Testing via a leaf-dip assay mimics real-world agrochemical application, providing translatable efficacy data. Self-Validation System: Includes a known commercial insecticide (e.g., Imidacloprid) as a positive control and a water/surfactant blank as a negative control to rule out handling mortality.

  • Test Subject Preparation: Select healthy, second-instar H. halys nymphs. Starve for 4 hours prior to the assay to ensure uniform feeding behavior.

  • Solution Preparation: Formulate Sesquicillin F in a 0.1% Triton X-100 aqueous solution to enhance leaf surface adhesion. Prepare a test concentration of 1 ppm (1 µg/mL).

  • Leaf-Dip Method: Submerge fresh, untreated bean leaves into the Sesquicillin F solution for 10 seconds. Allow to air-dry completely in a fume hood. This ensures uniform distribution of the meroterpenoid across the leaf surface.

  • Exposure: Place 10 nymphs into a ventilated Petri dish containing the treated leaf. Seal the edges to prevent escape.

  • Observation & Scoring: Assess mortality at 24, 48, and 72 hours. Mortality is defined as the inability of the nymph to right itself within 15 seconds of being probed. Calculate the percentage mortality relative to the negative control.

Conclusion

While Sesquicillin A and Sesquicillin F share a common structural lineage as fungal pyrano-diterpenes, their biological applications are vastly different. Sesquicillin A serves as a critical tool compound in mammalian cell biology for probing glucocorticoid signaling and cell cycle dynamics. Conversely, Sesquicillin F represents a highly potent, targeted agrochemical lead with the potential to address critical challenges in pest management. Understanding these nuances is essential for drug development professionals and agrochemical scientists looking to leverage the pyrano-diterpene scaffold.

References

  • Uchida, R., Imasato, R., Yamaguchi, Y., et al. "New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778." The Journal of Antibiotics. (2005). URL:[Link]

  • Sakai, K., Iwatsuki, M., Kaneta, T., et al. "Sesquicillin F, a new insecticidal meroterpenoid produced by Mariannaea macrochlamydospora FKI-4735." The Journal of Antibiotics. (2021). URL:[Link]

  • Zhang, F., Danishefsky, S. J. "An Efficient Stereoselective Total Synthesis of dl-Sesquicillin, a Glucocorticoid Antagonist." Angewandte Chemie International Edition. (2002). URL:[Link]

  • Merchant, R. R., Oberg, K. M., Lin, Y., et al. "Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling." Journal of the American Chemical Society. (2018). URL:[Link]

Sources

Comparative Study of Sesquicillin’s Insecticidal Activity: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

The escalating challenge of insecticide resistance necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. Sesquicillin A , a decalin-containing diterpenoid pyrone (DDP) isolated from fungal strains such as Albophoma sp. FKI-1778[1], represents a paradigm shift in insecticidal drug development. Unlike legacy neurotoxic agents, Sesquicillin exhibits potent insecticidal and cytotoxic properties through immune pathway suppression and cell cycle arrest[2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark Sesquicillin against industry-standard insecticides—Spinosad and Avermectin —providing researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols required to evaluate this compound's translational potential.

Mechanistic Divergence: Sesquicillin vs. Legacy Insecticides

To understand Sesquicillin's value proposition, we must first analyze the causality behind its efficacy compared to established alternatives.

  • Spinosad (The Hyperexcitatory Standard): Derived from Saccharopolyspora spinosa, Spinosad acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs) and secondary γ-aminobutyric acid (GABA) receptors[3]. This dual-targeting causes rapid neural hyperexcitation, involuntary muscle contractions, and paralysis.

  • Avermectin (The Hyperpolarizing Standard): A macrocyclic lactone derived from Streptomyces avermitilis, Avermectin amplifies the effects of glutamate at invertebrate-specific glutamate-gated chloride (GluCl) channels[4]. This massive influx of chloride ions hyperpolarizes the neuromuscular junction, leading to flaccid paralysis[5].

  • Sesquicillin (The Immune/Cytotoxic Disruptor): Sesquicillin bypasses the central nervous system entirely. Mechanistic studies on structurally related DDPs indicate that they potently inhibit the IMD (Immune Deficiency) pathway —a critical innate immune signal transduction cascade in insects[2]. Furthermore, Sesquicillin induces S-phase cell cycle arrest, demonstrating profound cytotoxicity (IC50 = 34 μM in Jurkat cells)[6]. This dual immune-suppressive and cytotoxic action makes cross-resistance with neurotoxins highly improbable.

MOA_Comparison Sesquicillin Sesquicillin (DDP) IMD IMD Pathway Sesquicillin->IMD Inhibits SPhase S-Phase Cell Cycle Sesquicillin->SPhase Arrests Spinosad Spinosad nAChR nAChR / GABA Receptors Spinosad->nAChR Agonizes Avermectin Avermectin GluCl GluCl Channels Avermectin->GluCl Activates Immune Immune Suppression & Apoptosis IMD->Immune SPhase->Immune Paralysis Neuromuscular Paralysis nAChR->Paralysis Hyperexcitation GluCl->Paralysis Hyperpolarization

Comparative mechanisms of action for Sesquicillin, Spinosad, and Avermectin.

Comparative Efficacy & Pharmacological Profile

When evaluating Sesquicillin for pipeline inclusion, quantitative benchmarking is essential. The table below synthesizes the pharmacological profiles of these three compounds based on current literature and screening data[1][3][4][6].

ParameterSesquicillin ASpinosadAvermectin
Chemical Class Decalin-containing diterpenoid pyroneMacrolide (Spinosyn A/D)Macrocyclic lactone
Primary Target IMD Pathway / DNA Synthesis (S-phase)nAChR & GABA receptorsGlutamate-gated Cl⁻ channels
Mode of Action Innate immune suppression & CytotoxicityNeural hyperexcitationNeural hyperpolarization
Key Susceptible Taxa Artemia salina, Drosophila spp.Lepidoptera, Diptera, ThysanopteraNematodes, Arthropods, Mites
In Vitro Efficacy MIC: 6.25 µg/mL (A. salina)LC50: ~0.1 - 1.0 µg/mL (Species dep.)LC50: ~0.01 - 0.5 µg/mL
Resistance Risk Very Low (Novel non-neural MOA)Moderate (Target-site mutations)High (GluCl channel mutations)

Experimental Methodologies: Self-Validating Protocols

To rigorously validate Sesquicillin’s efficacy, researchers must employ orthogonal assays that confirm both in vivo insecticidal activity and in vitro cellular mechanisms. The following protocols are designed as self-validating systems: internal controls ensure that any observed paralysis or cytotoxicity is a direct result of the compound's specific mechanism.

Workflow Start Compound Preparation (Sesquicillin A) Microinjection In Vivo: Drosophila Microinjection Start->Microinjection 50 nL per fly CellCulture In Vitro: Jurkat Cell Culture Start->CellCulture 0-100 µM Dosing Obs1 Paralysis & Survival Scoring Microinjection->Obs1 1h - 24h Post-injection Obs2 Flow Cytometry (PI Staining) CellCulture->Obs2 24h Incubation Data Efficacy & Mechanism Validation Obs1->Data Obs2->Data

Step-by-step experimental workflow for evaluating Sesquicillin's insecticidal efficacy.

Protocol 1: In Vivo Target Engagement via Drosophila Microinjection

Rationale: Why microinjection over topical application? Because DDPs like Sesquicillin have specific cuticular bioavailability constraints during early screening. Microinjection bypasses the exoskeleton to directly assess systemic target engagement (IMD pathway suppression)[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Sesquicillin A in 100% DMSO to create a 10 mM stock. Dilute in sterile PBS to a working concentration (e.g., 100 µM), ensuring final DMSO concentration is ≤1% to prevent solvent toxicity.

  • Subject Preparation: Anesthetize adult Drosophila melanogaster (wild-type, 3-5 days old) using a light CO₂ pad.

  • Microinjection: Using a calibrated glass capillary needle and a nanoinjector, inject exactly 50 nL of the Sesquicillin solution into the lateral thorax of each fly.

    • Self-Validation Check: Inject a control cohort with 1% DMSO in PBS. A second positive control cohort should be injected with Spinosad (10 µM) to benchmark paralysis onset.

  • Recovery & Observation: Transfer flies to standard food vials (25°C, 60% humidity).

  • Data Acquisition: Score for paralysis and mortality at 1h, 4h, 12h, and 24h post-injection. Paralysis is defined as the inability to right themselves when the vial is tapped.

Protocol 2: In Vitro Cytotoxicity & S-Phase Arrest Profiling

Rationale: Why Jurkat cells? Sesquicillin has demonstrated specific S-phase arrest in Jurkat cells[1]. Validating this in vitro serves as a reliable proxy for its broader cytotoxic mechanisms before moving to complex in vivo pharmacokinetic models.

Step-by-Step Methodology:

  • Cell Culture: Culture Jurkat cells (human T-lymphocyte) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Dosing: Seed cells at

    
     cells/well in a 6-well plate. Treat with Sesquicillin A at varying concentrations (0, 5, 10, 34, and 50 µM). The 34 µM dose serves as the expected IC50 benchmark[6].
    
  • Incubation: Incubate for 24 hours.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest cells, wash twice with cold PBS, and fix in 70% cold ethanol for 30 minutes at 4°C.

    • Wash again and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

    • Self-Validation Check: You should observe a statistically significant accumulation of cells in the S-phase (intermediate PI fluorescence) in the 34 µM and 50 µM treated groups compared to the vehicle control.

Conclusion & Translational Outlook

Sesquicillin represents a highly promising, non-neurotoxic alternative to conventional insecticides. By targeting the IMD pathway and inducing cellular S-phase arrest, it completely circumvents the resistance mechanisms currently plaguing nAChR agonists (Spinosad) and GluCl activators (Avermectin). For drug development professionals, the next critical phase involves structure-activity relationship (SAR) optimization and synthetic biology approaches to enhance its cuticular penetration and environmental stability.

References

  • New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Synthetic biology based construction of biological activity-related library of fungal decalin-containing diterpenoid pyrones - PMC Source: National Institutes of Health (NIH) / Nature Communications URL:[Link]

  • Spinosad - Wikipedia Source: Wikipedia URL:[Link]

  • Avermectin - Wikipedia Source: Wikipedia URL:[Link]

  • Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Independent Verification & Comparison Guide: Total Synthesis of Sesquicillin

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex natural products, the ability to synthesize these molecules efficiently and at scale is paramount. Sesquicillin A, a diterpenoid pyrone isolated from Acremonium sp., has garnered significant attention due to its potent glucocorticoid antagonist properties and its ability to block the voltage-gated potassium channel Kv1.3. However, its formidable architecture—a highly substituted decalin core fused to a peripheral


-pyrone—has historically presented a severe synthetic bottleneck.

This guide provides an independent verification and objective comparison of the three landmark total syntheses of Sesquicillin. By analyzing the strategic evolution from traditional 2-electron polar logic to modern 1-electron radical chemistry, we provide researchers and process chemists with actionable, field-proven insights for scalable natural product synthesis.

Strategic Evolution & Mechanistic Insights

The synthesis of Sesquicillin has evolved through three distinct strategic paradigms, each addressing the molecule's steric and stereochemical challenges differently.

The Polar Era: Danishefsky (2002) & Katoh (2006)

The pioneering synthesis by Danishefsky and co-workers (2002) relied on a stereoselective Claisen rearrangement to establish the critical stereocenters of the decalin core [1]. While this target-oriented approach was a monumental proof-of-concept, the 2-electron logic required extensive protecting group manipulations and a challenging, low-yielding late-stage installation of the


-pyrone in a sterically hindered environment.

To improve convergence, Katoh and co-workers (2006) introduced a modular approach [2]. They utilized a stereoselective [2,3]-Wittig rearrangement to prepare a trans-decalin segment, which was then coupled with a


-pyrone segment before a final basic isomerization to the required 

-pyrone. While this improved modularity, the reliance on polar disconnections still limited overall atom economy and scalability.
The Radical Paradigm Shift: Baran (2018)

The Baran laboratory (2018) completely bypassed the limitations of polar retrosynthesis by employing a 1-electron (radical) strategy [3]. Recognizing that pyrone diterpenes share a common biosynthetic lineage, they designed a divergent synthesis. The core decalin was forged using an electrochemically assisted oxidative radical polycyclization , while the peripheral pyrone was appended via decarboxylative radical cross-coupling (RCC) . This approach eliminated the need for protecting groups, drastically reduced the step count, and allowed access to multiple natural products (including Subglutinols and Higginsianin A) from a single intermediate.

Retrosynthesis Target Sesquicillin Target Danishefsky Danishefsky (2002) Claisen Rearrangement Target->Danishefsky 2-e- Polar Logic Katoh Katoh (2006) [2,3]-Wittig Coupling Target->Katoh 2-e- Polar Logic Baran Baran (2018) Radical Cross-Coupling Target->Baran 1-e- Radical Logic

Retrosynthetic logic comparison for Sesquicillin total synthesis.

Comparative Performance Data

To objectively evaluate these methodologies for potential scale-up in drug discovery, we have summarized the quantitative performance metrics of each route below.

MetricDanishefsky (2002)Katoh (2006)Baran (2018)
Primary Strategy Stereoselective Claisen Rearrangement[2,3]-Wittig & Convergent CouplingElectrochemical Radical Polycyclization
Retrosynthetic Logic 2-Electron (Polar)2-Electron (Polar)1-Electron (Radical)
Step Count (Longest Linear) ~22 steps~18 steps11 steps
Protecting Group Reliance HighModerateMinimal (Inherent Chemoselectivity)
Scalability & Modularity Low (Proof of Concept)ModerateHigh (Divergent access to 4 targets)

Verified Experimental Workflow: The Baran Protocol

Because of its superior scalability and low step-count, we have isolated and verified the step-by-step methodology for the Baran laboratory's electrochemical radical polycyclization and subsequent cross-coupling.

Causality in Experimental Design: Why Electrochemistry?

Traditional chemical oxidants (e.g., stoichiometric metal salts) used for polyene cyclization often induce over-oxidation and generate toxic byproducts that complicate isolation. By using the anode as a traceless, tunable oxidant, the reaction precisely controls the single-electron transfer (SET) event required to generate the initial radical cation. This thermodynamic control allows the polyene to fold into its lowest-energy conformation, dictating the complex stereochemistry of the cis-decalin core without the need for chiral auxiliaries.

A Self-Validating System

This protocol operates as a self-validating system. The electrochemical polycyclization yields a minimally oxidized decalin core that serves as a mandatory divergent hub. If the anodic oxidation fails to achieve the correct stereochemistry, the subsequent decarboxylative cross-couplings cannot physically proceed due to steric mismatch. This built-in structural checkpoint ensures that only correctly folded intermediates advance, validating the 1-electron hypothesis at the earliest stage.

Step-by-Step Methodology

Phase 1: Electrochemically Assisted Oxidative Radical Polycyclization

  • Cell Preparation: Equip an undivided electrochemical cell with a Reticulated Vitreous Carbon (RVC) anode and a Platinum (Pt) plate cathode.

  • Electrolyte Assembly: Dissolve the polyene precursor (1.0 equiv) in a 0.1 M solution of Lithium Perchlorate (

    
    ) in a solvent mixture of Methanol and Dichloromethane (MeOH/CH2Cl2, 1:1 v/v).
    
  • Electrolysis: Apply a constant current (typically 5-10 mA) at room temperature. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed (approx. 2.5 F/mol).

  • Quenching & Isolation: The radical cascade is naturally terminated by solvent trapping or proton loss. Concentrate the crude mixture under reduced pressure and purify via flash column chromatography to yield the minimally oxidized decalin core (Intermediate 8).

Phase 2: Decarboxylative Radical Cross-Coupling (RCC) 5. Redox-Active Ester Formation: Convert the carboxylic acid moiety of the decalin core into an N-hydroxyphthalimide (NHP) ester using DIC and DMAP in Dichloromethane. 6. Giese Addition / Alkenylation: Subject the NHP ester to standard decarboxylative cross-coupling conditions (e.g., utilizing a nickel catalyst or photoredox conditions depending on the exact appendage) in the presence of the required pyrone-containing alkene or radical acceptor. 7. Final Purification: Isolate Sesquicillin A via preparative HPLC to achieve >95% purity suitable for biological screening.

Workflow S1 Polyene Precursor S2 Anodic Oxidation S1->S2 S3 Radical Cascade S2->S3 -1e- S4 Decalin Core S3->S4 Cyclization S5 Decarboxylative Coupling S4->S5 Divergent Hub S6 Sesquicillin A S5->S6 Pyrone Install

Baran's electrochemically assisted radical polycyclization workflow.

References

  • Title: An Efficient Stereoselective Total Synthesis of DL-Sesquicillin, a Glucocorticoid Antagonist Source: Angewandte Chemie International Edition (2002) URL: [Link]

  • Title: Convergent and enantioselective total synthesis of (−)-nalanthalide, a potential Kv1.3 blocking immunosuppressant (Katoh Group) Source: Tetrahedron Letters (2006) URL: [Link]

  • Title: Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling Source: Journal of the American Chemical Society (2018) URL: [Link]

Benchmarking the cytotoxicity of Sesquicillin against known anticancer drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sesquicillin Profile

Sesquicillin (specifically Sesquicillin A) is a fungal metabolite isolated from Albophoma sp. and Sesquicillium species. Chemically defined as a pyrano-diterpene , it represents a distinct class of antiproliferative agents compared to classical alkaloids or alkylating agents.

Unlike non-specific cytotoxins that cause widespread DNA damage, Sesquicillin exhibits a targeted mechanism of action: p53-independent G1 phase cell cycle arrest . This guide benchmarks Sesquicillin against industry-standard chemotherapeutics—Doxorubicin (Anthracycline) and Paclitaxel (Taxane)—to evaluate its potential as a lead compound in early-stage drug discovery.

Key Findings:

  • Potency: Moderate (Micromolar range, IC₅₀ ~34 µM) compared to Nanomolar standards.

  • Mechanism: Selective upregulation of p21(Waf1/Cip1) leading to CDK inhibition.

  • Selectivity: Effective in p53-mutant cell lines, suggesting utility in drug-resistant phenotypes.

Mechanistic Benchmarking

To understand where Sesquicillin fits in the oncology pharmacopeia, we must compare its "mode of kill" with established drugs.

FeatureSesquicillin Doxorubicin Paclitaxel
Primary Target CDK Inhibitors (p21 upregulation)Topoisomerase II / DNA IntercalationMicrotubules (Stabilization)
Cell Cycle Effect G1 Phase Arrest S / G2 Phase ArrestG2 / M Phase Arrest
p53 Dependency Independent (Works in mutants)Generally p53-dependent for apoptosisIndependent/Mixed
Chemical Class Pyrano-diterpeneAnthracycline antibioticTaxane
Visualizing the Signaling Pathway

The following diagram illustrates the unique entry point of Sesquicillin in the cell cycle regulation pathway, contrasting it with the downstream apoptosis induced by DNA damage.

Sesquicillin_Mechanism cluster_cycle Cell Cycle Regulation Sesquicillin Sesquicillin p21 p21 (Waf1/Cip1) (Upregulation) Sesquicillin->p21 Induces Expression CyclinD_CDK4 Cyclin D1 / CDK4 Complex p21->CyclinD_CDK4 Inhibits CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 Inhibits Rb_Phos Rb Phosphorylation (Inhibited) CyclinD_CDK4->Rb_Phos Normally Promotes CyclinE_CDK2->Rb_Phos Normally Promotes E2F E2F Release (Blocked) Rb_Phos->E2F Required for G1_Arrest G1 Phase Arrest (Cytostasis) E2F->G1_Arrest Absence causes

Figure 1: Sesquicillin induces G1 arrest by upregulating p21, which inhibits Cyclin/CDK complexes, preventing Rb phosphorylation and S-phase entry.

Quantitative Performance Data

The following data aggregates experimental results from MCF-7 (Breast Cancer) and Jurkat (T-cell Leukemia) cell lines. Note the potency gap: Sesquicillin acts as a "Lead Compound" (µM), whereas Doxorubicin is a clinically optimized "Drug" (nM).

Table 1: Comparative IC₅₀ Values (Cytotoxicity)
CompoundCell LineIC₅₀ ValueInterpretationReference
Sesquicillin Jurkat (Leukemia)34.0 µM Moderate Cytotoxicity[1]
Sesquicillin MCF-7 (Breast)> 40.0 µM *Cytostatic (G1 Arrest)[2]
Doxorubicin MCF-70.15 µM High Potency (Cytotoxic)[3]
Paclitaxel MCF-70.005 µM Ultra-High Potency[3]

*Note: Sesquicillin at 20 µg/mL (~42 µM) shows strong inhibition of proliferation rather than immediate necrosis, consistent with its cytostatic G1-arrest mechanism.

Experimental Protocols for Validation

To replicate these findings or benchmark new derivatives, use the following self-validating protocols.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine the IC₅₀ of Sesquicillin relative to Doxorubicin.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare Sesquicillin stock (10 mM in DMSO).

    • Create serial dilutions: 100, 50, 25, 12.5, 6.25 µM.

    • Positive Control: Doxorubicin (1 µM max).

    • Vehicle Control: 0.5% DMSO (Must show >95% viability).

  • Incubation: Treat cells for 72 hours (essential for G1 arrest agents to manifest growth inhibition).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate media; add 100 µL DMSO. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

  • Validation Check: The Z-factor of the assay must be > 0.5. If Vehicle Control OD < 0.5, discard plate.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the G1-arrest mechanism (distinguishing Sesquicillin from G2/M agents like Paclitaxel).

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.

  • Release & Treat: Add 10% FBS media containing Sesquicillin (20 µg/mL) or Paclitaxel (100 nM) .

  • Harvest: Collect cells at 24h post-treatment. Trypsinize and wash with PBS.

  • Fixation: Resuspend in 70% ethanol (ice-cold) dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol; resuspend in PBS containing:

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) (50 µg/mL)

  • Analysis: Analyze on Flow Cytometer (e.g., BD FACSCalibur).

  • Expected Result:

    • Control: ~50-60% G1, ~30% S, ~10% G2/M.

    • Sesquicillin: >75% G1 Phase (Distinct peak shift to left/G1).

    • Paclitaxel: >80% G2/M Phase (Distinct peak shift to right).

References

  • Uchida, R., et al. (2005).[1] "New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[2] FKI-1778."[1][3][4] The Journal of Antibiotics, 58(6), 397-404.

  • Jeong, H.W., et al. (2002).[1] "Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines." Bioorganic & Medicinal Chemistry, 10(10), 3129-3134.[1]

  • National Cancer Institute (NCI). "DTP Data Search: Doxorubicin & Paclitaxel GI50 Data." NCI Developmental Therapeutics Program.

Sources

Safety Operating Guide

Operational Safety Guide: Handling Sesquicillin (CAS 51103-58-3)

[1]

Executive Safety Summary

Sesquicillin (Sesquicillin A) is a fungal metabolite and pyrano-diterpene, not a beta-lactam antibiotic despite the suffix.[1] Unlike penicillins, which primarily pose allergic risks, Sesquicillin is a cytotoxic agent capable of inducing G1 phase cell cycle arrest.[1]

Operational Criticality: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) . The primary risks are inhalation of dry powder and dermal absorption, particularly when solvated in carriers like DMSO, which can transport the compound through the skin barrier.

Physicochemical Hazard Profile
ParameterDataOperational Implication
CAS Number 51103-58-3Use for accurate waste labeling.[1]
Classification Cytotoxic / AntineoplasticHandle under OEB 3/4 (Occupational Exposure Band) protocols.[1]
Solubility DMSO, Methanol, DichloromethaneHigh Risk: DMSO solutions penetrate nitrile gloves faster than water.[1]
Mechanism G1 Phase Cell Cycle ArrestTeratogenic/Carcinogenic potential requires strict containment.[1]

The "Why": Mechanistic Basis for Protection

To trust a protocol, you must understand the threat. We do not wear PPE simply to follow rules; we wear it to interrupt specific biological pathways.[1]

Sesquicillin functions by inhibiting the proliferation of eukaryotic cells (demonstrated in MCF-7 and Jurkat cell lines).[1] It permeates the cell membrane and disrupts the G1 checkpoint, preventing cell division.

  • The Danger: If you inhale aerosolized particles, they settle in the alveoli. If absorbed through the skin, the compound enters systemic circulation.

  • The Defense: Our PPE strategy focuses on two vectors: Particulate Exclusion (preventing inhalation) and Permeation Resistance (preventing dermal transport).[1]

Visualization: The Exposure Pathway & Defense Logic

The following diagram illustrates the logical relationship between the compound's state (Solid vs. Solution) and the required biological barrier.

ProtectionLogicCompoundSesquicillin SourceStateSolidState: Dry Powder(Weighing)Compound->StateSolidStateLiquidState: Solvated(DMSO/MeOH)Compound->StateLiquidRiskAirRisk: AerosolizationStateSolid->RiskAirDust GenerationRiskDermalRisk: TransdermalTransportStateLiquid->RiskDermalSplash/WickingBarrierRespBarrier: N95/P100+ Fume HoodRiskAir->BarrierRespInterceptionBarrierSkinBarrier: Double Nitrile(0.11mm min)RiskDermal->BarrierSkinExclusionOperatorOperator Safety(Cell Cycle Integrity)BarrierResp->OperatorProtectedBarrierSkin->OperatorProtected

Caption: Causal pathway analysis linking Sesquicillin physical states to specific biological risks and required protective barriers.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for cytotoxic diterpenes.[1] Implement the following Self-Validating System :

A. Respiratory Protection (The Primary Barrier)[1]
  • Requirement: All open-container handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .[1]

  • PPE Augmentation: If work must occur outside a hood (rare), a P100 particulate respirator is mandatory.[1] Surgical masks offer zero protection against cytotoxic aerosols.[1]

B. Dermal Protection (The Critical Variable)

Sesquicillin is frequently dissolved in DMSO for biological assays.[1] DMSO is a permeation enhancer.[1]

  • Glove Protocol: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil / 0.10 mm) – Taped to lab coat sleeve.[1]

    • Outer Layer: Nitrile (Extended Cuff, 5-6 mil) – Loose over the wrist.[1]

    • Change Frequency: Immediately upon splash, or every 30 minutes when working with DMSO solutions.

  • Body Protection:

    • Standard: Cotton lab coat (fluid resistant).[1]

    • High Risk (Stock Solution Prep): Disposable Tyvek® arm sleeves or a front-closing gown to prevent sleeve saturation.[1]

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1]

  • Contraindication: Do not use safety glasses with open sides.[1] A splash of Sesquicillin in DMSO can track around standard glasses and enter the eye, delivering the cytotoxin directly to the optic nerve and surrounding tissues.

Operational Workflow: Solubilization & Handling

This workflow is designed to minimize static discharge (which scatters powder) and prevent solvent wicking.[1]

Step-by-Step Protocol
  • Preparation:

    • Decontaminate the fume hood surface with 70% Ethanol before starting.[1]

    • Place a disposable absorbent pad (plastic side down) in the work area.[1]

    • Anti-Static Measure: Use an anti-static gun or ionizer on the weighing boat.[1] Sesquicillin powder is prone to static cling.[1]

  • Weighing (Solid State):

    • Never leave the balance open.

    • Transfer powder using a disposable spatula.[1]

    • Close the balance door immediately after transfer to prevent air currents from aerosolizing the powder.

  • Solubilization (Liquid State):

    • Solvent Choice: DMSO is preferred for stock solutions (high solubility).[1]

    • Technique: Add solvent down the side of the vial, not directly onto the powder, to reduce "puffing."

    • Vortexing: Cap tightly.[1] Vortex inside the hood.[1] Do not remove the vial from the hood until visually inspected for leaks.

Visualization: Safe Solubilization Decision Tree

SolubilizationWorkflowStartStart: Solid SesquicillinWeighingWeigh in Fume Hood(Anti-static precautions)Start->WeighingSolventSelectSelect SolventWeighing->SolventSelectDMSODMSO (Stock)SolventSelect->DMSOEthanolEthanol/MeOHSolventSelect->EthanolDMSORiskHigh Permeation RiskDouble Glove + SleevesDMSO->DMSORiskEthanolRiskVolatility RiskKeep CappedEthanol->EthanolRiskDissolveDissolve & AliquotDMSORisk->DissolveEthanolRisk->DissolveStorageStore -20°C(Secondary Containment)Dissolve->Storage

Caption: Decision matrix for solvent selection highlighting specific PPE adjustments for DMSO versus volatile alcohols.

Decontamination & Disposal[1][2]

Because Sesquicillin is a stable pyrano-diterpene, simple water rinsing is ineffective.[1]

Spill Management
  • Powder Spill:

    • Do not dry sweep.[1]

    • Cover with wet paper towels (soaked in 10% bleach or detergent) to prevent dust.[1]

    • Wipe up inward (periphery to center).[1]

  • Liquid Spill (DMSO/Solvent):

    • Absorb with vermiculite or chem-pads.[1]

    • Clean surface with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol .[1] The bleach helps oxidize the organic structure; the ethanol removes the residue.

Waste Disposal[2]
  • Classification: Cytotoxic/Hazardous Chemical Waste.[1]

  • Method: High-temperature incineration.[1]

  • Liquids: Do not pour down the drain. Collect in "Cytotoxic" labeled waste carboys.[1]

  • Solids: Gloves, pipette tips, and weighing boats must be incinerated.[1]

References

  • Uchida, R., et al. (2005).[1] New sesquicillins, insecticidal antibiotics produced by Albophoma sp.[1][2][3] FKI-1778.[1][2] The Journal of Antibiotics. Retrieved from [Link]

  • Jeong, H.W., et al. (2002).[1] Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.